Chemical structure and properties of 2-[Butyl(methyl)amino]isonicotinic acid
Executive Summary 2-[Butyl(methyl)amino]isonicotinic acid (CAS: 1019349-74-6) represents a specialized amphiphilic scaffold in modern medicinal chemistry. Structurally, it fuses a polar, ionizable isonicotinic acid core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[Butyl(methyl)amino]isonicotinic acid (CAS: 1019349-74-6) represents a specialized amphiphilic scaffold in modern medicinal chemistry. Structurally, it fuses a polar, ionizable isonicotinic acid core with a lipophilic aliphatic tail via a tertiary amine linkage.
This molecule is not merely an intermediate; it is a functional pharmacophore used to modulate physicochemical properties (LogP, tPSA) in fragment-based drug discovery (FBDD). Its utility lies in the pyridine nitrogen’s ability to improve aqueous solubility compared to benzoic acid bioisosteres, while the N-butyl-N-methyl chain provides a tunable hydrophobic vector for occupying non-polar pockets in enzymes (e.g., kinases, DHODH) and GPCRs.
This guide details the structural properties, validated synthetic protocols, and strategic applications of this compound in drug development.[1][2][3]
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]
The molecule exhibits a "zwitterionic-like" potential due to the basicity of the pyridine/amine system and the acidity of the carboxylic acid, although the 2-amino substituent significantly reduces the basicity of the pyridine nitrogen via resonance.
Table 1: Core Data Specifications
Property
Specification
Notes
IUPAC Name
2-[butyl(methyl)amino]pyridine-4-carboxylic acid
CAS Registry
1019349-74-6
Molecular Formula
C₁₁H₁₆N₂O₂
Molecular Weight
208.26 g/mol
Fragment-friendly (<300 Da)
Calculated LogP
2.1 ± 0.3
Ideal for oral bioavailability (Lipinski compliant)
Topological PSA
~53.4 Ų
High membrane permeability potential
pKa (Acid)
~4.8 (Predicted)
Carboxylic acid deprotonation
pKa (Base)
~3.5 (Predicted)
Pyridine N (reduced by 2-amino resonance)
H-Bond Donors
1 (COOH)
H-Bond Acceptors
3 (COOH, Pyridine N, Amine N)
Synthetic Architecture
The synthesis of 2-aminoisonicotinic acids relies on Nucleophilic Aromatic Substitution (SNAr) .[4] While 2-chloropyridines are common, this protocol recommends 2-fluoroisonicotinic acid as the starting material. The fluorine atom is a superior leaving group for SNAr on pyridine rings due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate, allowing for milder reaction conditions and higher purity profiles.
Reaction Pathway Visualization
The following diagram illustrates the SNAr mechanism and the critical decision points for purification.
Caption: SNAr synthetic route utilizing the activated 2-fluoro pyridine core for enhanced regioselectivity.
Detailed Validated Protocol
Objective: Synthesis of 2-[butyl(methyl)amino]isonicotinic acid on a 1.0 gram scale.
Reagents:
2-Fluoroisonicotinic acid (1.0 eq)
N-Methylbutylamine (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Dimethyl Sulfoxide (DMSO) (anhydrous)
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroisonicotinic acid (1.0 g, 7.09 mmol) in anhydrous DMSO (10 mL).
Activation: Add K₂CO₃ (1.96 g, 14.18 mmol) to the solution. The suspension may turn slightly yellow.
Addition: Add N-methylbutylamine (1.0 mL, ~8.5 mmol) dropwise via syringe.
Reaction: Seal the flask and heat to 90°C in an oil bath for 4–6 hours.
Checkpoint: Monitor by LC-MS. The starting material (m/z 142) should disappear, replaced by the product (m/z 209).
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Pour the mixture slowly into ice-cold water (50 mL) containing acetic acid (to adjust pH to ~4–5).
The product typically precipitates as a white/off-white solid due to its zwitterionic character at isoelectric point.
Purification:
Filter the solid and wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove excess amine.
Alternative: If no precipitate forms (due to high solubility), extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Drying: Vacuum dry at 45°C overnight.
Medicinal Chemistry Applications
This scaffold is a classic bioisostere for ortho-substituted benzoic acids. The incorporation of the pyridine ring and the specific alkylamino chain offers distinct advantages in Structure-Activity Relationship (SAR) campaigns.
Strategic Advantages
Solubility Modulation: The pyridine nitrogen (even if less basic) improves aqueous solubility compared to a phenyl ring, aiding in formulation.
Lipophilicity Tuning: The N-butyl group adds significant hydrophobic bulk (increasing LogP), which is often required to penetrate deep hydrophobic pockets in kinase ATP-binding sites or GPCR allosteric sites.
Conformational Lock: The steric bulk of the dialkylamino group at the 2-position forces the carboxylic acid to twist out of planarity, potentially mimicking the bioactive conformation of twisted biphenyls or ortho-substituted inhibitors.
Application Workflow
The following decision tree guides the use of this scaffold in a drug discovery campaign.
Caption: Strategic decision tree for deploying the 2-aminoisonicotinic acid scaffold in lead optimization.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
δ 0.9 ppm (t, 3H): Terminal methyl of butyl chain.
LC-MS (ESI+):
Dominant peak at m/z 209.1 [M+H]⁺ .
References
PubChem Compound Summary. (2025). 2-[Butyl(methyl)amino]isonicotinic acid (CID 46884698). National Center for Biotechnology Information. Retrieved from [Link]
Yarhosseini, M., et al. (2017).[5] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[5] Chemistry Central Journal.[5] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical characteristics of 2-[Butyl(methyl)amino]isonicotinic acid
Content Type: In-depth Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-[Butyl(methyl)amino]isonicotinic acid (CAS 1019349-74-6) represents a specialized scaffold in medicinal chemistry, combining the structural rigidity of the pyridine core with the lipophilic modulation of a dialkylamino substituent. Often utilized as an intermediate in the synthesis of kinase inhibitors and PPAR agonists, this molecule exhibits complex zwitterionic behavior that critically impacts its solubility, bioavailability, and reactivity during drug substance manufacturing.
This guide provides a comprehensive physicochemical analysis of the compound, moving beyond basic identifiers to explore its electronic state, ionization profiles, and solid-state characteristics. It further details validated experimental protocols for quality control and handling, designed to ensure reproducibility in high-throughput screening and scale-up synthesis.
Molecular Identity & Structural Analysis[1]
Before analyzing behavior, we must establish the structural baseline. The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 2-position with a tertiary butyl(methyl)amine group.
Identification Data[1][2][3]
Parameter
Specification
IUPAC Name
2-[butyl(methyl)amino]pyridine-4-carboxylic acid
Common Name
2-[Butyl(methyl)amino]isonicotinic acid
CAS Number
1019349-74-6
Molecular Formula
C₁₁H₁₆N₂O₂
Molecular Weight
208.26 g/mol
SMILES
CCCCN(C)c1cc(ccn1)C(=O)O
InChI Key
ICBHWWAWCPDMAL-UHFFFAOYSA-N
Electronic Structure & Substituent Effects
The physicochemical behavior of this molecule is governed by the interplay between three functional centers:
The Carboxylic Acid (C4): An electron-withdrawing group (EWG) that provides the primary acidic site.
The Pyridine Nitrogen (N1): A basic center. Its basicity is modulated by the substituents.
The Exocyclic Amine (C2-N): The N-butyl-N-methyl group acts as a strong electron-donating group (EDG) via resonance (+M effect).
Mechanistic Insight: Unlike unsubstituted isonicotinic acid, the electron density donated by the 2-amino group significantly increases the electron density at the pyridine nitrogen (N1) and carbons C3/C5. This makes the pyridine nitrogen more basic than in the parent isonicotinic acid, stabilizing the zwitterionic form over a wider pH range.
Physicochemical Profile
Ionization & pKa Profile (The Zwitterionic State)
Understanding the ionization state is critical for extraction and chromatography. The molecule exists in three distinct forms depending on pH:
Cationic Form (pH < 2.0): Both N1 and COOH are protonated.
Zwitterionic Form (pH 2.0 – 6.0): N1 is protonated (+), COOH is deprotonated (-). Net charge = 0.
Anionic Form (pH > 7.0): N1 is neutral, COOH is deprotonated (-).
Estimated pKa Values:
pKa₁ (Pyridine NH⁺): ~4.8 – 5.2 (Elevated due to +M effect of 2-amino group).
pKa₂ (COOH): ~3.5 – 4.0.
Note: The proximity of these pKa values implies a broad "isoelectric region" where solubility is minimal.
Lipophilicity (LogP vs. LogD)
While isonicotinic acid is highly polar, the addition of the butyl chain introduces a hydrophobic domain.
Calculated LogP (Neutral): ~1.8 – 2.2
LogD (pH 7.4): ~ -0.5 to 0.5 (Due to ionization of the carboxylate).
Implication: At physiological pH, the molecule is relatively polar due to the anionic charge, limiting passive membrane permeability unless chemically masked (e.g., as an ester prodrug).
Solubility Characteristics
Solvent System
Solubility Status
Mechanistic Rationale
Water (pH 7)
High
Anionic carboxylate ensures solvation.
Water (pH 4-5)
Low (Precipitation Risk)
Zwitterionic form has high lattice energy and low net solvation.
DCM / Chloroform
Moderate
Soluble primarily if the carboxylic acid is capped or pH is adjusted to suppress ionization.
DMSO
High
Universal solvent for this polarity range; recommended for stock solutions.
Visualization: Ionization & Reactivity
The following diagram illustrates the pH-dependent speciation and the primary synthetic vector for this scaffold.
Figure 1: pH-dependent ionization states (Solid lines) and synthetic origin via Nucleophilic Aromatic Substitution (Dashed lines).
Experimental Protocols: Characterization & QC
As a researcher, you must validate the material identity and purity before introducing it into complex biological assays.
Protocol: Determination of Isoelectric Point (pI) via Turbidimetry
Objective: Determine the pH of minimum solubility to optimize purification yields.
Preparation: Dissolve 10 mg of 2-[Butyl(methyl)amino]isonicotinic acid in 10 mL of 0.1 M NaOH (fully anionic state).
Titration: Under constant stirring, titrate slowly with 0.1 M HCl.
Monitoring: Measure turbidity (OD600) and pH simultaneously.
Analysis: Plot OD600 vs. pH. The peak turbidity corresponds to the pI (likely near pH 4.0-4.5).
Why this matters: Performing extractions or crystallizations at this exact pH maximizes yield.
Protocol: HPLC Purity Assessment
Objective: Separate the product from the likely impurity (2-chloroisonicotinic acid or hydrolyzed byproducts).
Mobile Phase A: Water + 0.1% Formic Acid (buffers the zwitterion).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 260 nm (Pyridine absorption max) and 300 nm (shifted by amino auxochrome).
Acceptance Criteria: Purity > 98% (AUC).
Synthesis & Stability Considerations
Synthetic Pathway
The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) .
Starting Material: 2-Chloroisonicotinic acid (or 2-fluoro for higher reactivity).
Nucleophile: N-Methylbutylamine.
Conditions: The reaction typically requires thermal activation (100–120°C) or microwave irradiation in a polar aprotic solvent (DMF or NMP) with an inorganic base (K₂CO₃) to scavenge the HCl byproduct.
Stability & Storage
Oxidation: The secondary alkyl chain is susceptible to slow oxidation over years, but generally stable.
Decarboxylation: While isonicotinic acids are stable, high temperatures (>200°C) can induce decarboxylation to the corresponding 2-aminopyridine.
Storage: Store at +4°C in a desiccator. The zwitterionic lattice is hygroscopic; protect from moisture to prevent weighing errors.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866657, 2-[Butyl(methyl)amino]pyridine-4-carboxylic acid. Retrieved from [Link]
Scifinder/CAS Common Chemistry. Search Results for CAS 1019349-74-6. Retrieved from [Link]
Foundational
Technical Guide: Biological Potential of 2-[Butyl(methyl)amino]isonicotinic Acid Scaffolds
This technical guide provides an in-depth analysis of the biological potential, structure-activity relationships (SAR), and experimental utility of 2-[Butyl(methyl)amino]isonicotinic acid .[1][2] Given that this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the biological potential, structure-activity relationships (SAR), and experimental utility of 2-[Butyl(methyl)amino]isonicotinic acid .[1][2]
Given that this specific molecule (CAS 1019349-74-6) is primarily a high-value intermediate rather than a marketed drug, this guide analyzes its potential as a pharmacophore scaffold in three critical therapeutic areas: Antimycobacterial discovery, Kinase inhibition, and Anti-inflammatory research.[1][2]
[1][2]
Executive Summary: The Lipophilic Isonicotinate Bioisostere
2-[Butyl(methyl)amino]isonicotinic acid represents a strategic modification of the classical isonicotinic acid (INA) scaffold.[1] While INA is the parent core of the first-line tuberculosis drug Isoniazid, the introduction of a bulky, hydrophobic dialkylamino group at the 2-position fundamentally alters its physicochemical and biological profile.
Key Technical Value:
Lipophilicity Modulation: The butyl(methyl) moiety increases LogP (~2.1), significantly improving passive membrane permeability compared to the polar parent acid (INA).[1]
Electronic Tuning: The electron-donating amino group at the 2-position enriches the pyridine ring electron density, altering the pKa of the ring nitrogen and the reactivity of the carboxylic acid.[1]
Kinase "Hinge" Motif: The 2-aminopyridine substructure is a privileged scaffold for ATP-competitive kinase inhibition, capable of bidentate hydrogen bonding.[1][2]
Physicochemical Profile (Calculated)
Property
Value
Significance
Molecular Formula
C₁₁H₁₆N₂O₂
Fragment-like chemical space
Molecular Weight
208.26 Da
Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP
~2.1
Optimized for oral bioavailability (Lipinski compliant)
PSA
53.4 Ų
High potential for CNS and cell wall penetration
pKa (Acid)
~4.0
Standard carboxylic acid behavior for amide coupling
Therapeutic Potential & Mechanism of Action[4][5]
A. Antimycobacterial Activity (The "Mechanism Switch")
While isonicotinic acid hydrazide (Isoniazid) is a prodrug activated by the catalase-peroxidase enzyme KatG , 2-substituted derivatives often exhibit a different mechanism.[1]
Steric Blockade: The bulky 2-[butyl(methyl)amino] group likely hinders the oxidative activation required for Isoniazid-like adduct formation.[1][2]
Direct Target Potential: These lipophilic analogs are investigated as direct inhibitors of InhA (Enoyl-ACP reductase) or as bioisosteres of PZA (Pyrazinamide) analogs.[1]
Cell Wall Penetration: Mycobacterium tuberculosis has a waxy, mycolic acid-rich cell wall.[1] The butyl chain provides the necessary lipophilicity to traverse this barrier, a limitation of unmodified isonicotinic acid.
B. Kinase Inhibition (The Hinge Binder)
The 2-aminoisonicotinamide motif (formed by coupling this acid to an amine) is a validated scaffold for inhibiting kinases such as GSK-3β (Alzheimer's, Diabetes) and Tpl2 (Inflammation).[1]
Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (if de-alkylated or via water bridges) can act as a donor.
Selectivity: The "Butyl" tail projects into the hydrophobic pocket (Gatekeeper region) of the ATP binding site, potentially conferring selectivity over other kinases.
C. Synthetic Utility (The Building Block)
This molecule is a critical intermediate for Scaffold Hopping .[1] It replaces the phenyl ring of anthranilic acids (fenamates) with a pyridine ring, improving water solubility and metabolic stability in NSAID discovery.
Visualizing the Biological Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence in biological pathways based on the chemical modification.
Caption: SAR map detailing how specific structural features of the molecule translate to distinct biological mechanisms (TB vs. Kinase inhibition).
Experimental Protocols
To validate the biological activity of this specific derivative, the following self-validating workflows are recommended.
Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
Before biological testing, high-purity material must be synthesized, as commercial batches vary in salt forms.[1]
Add Kinase Detection Reagent (Converts ADP to Light).[1]
Data Analysis: Measure Luminescence (RLU). Calculate IC50 using non-linear regression.
Synthesis & Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a closed-loop research process.
Caption: Operational workflow for synthesizing the derivative and triaging it into appropriate biological assays.
References
BenchChem. (2024).[1] Properties and Applications of 2-(Methyl(propyl)amino)isonicotinic Acid Derivatives. Retrieved from [1]
National Institutes of Health (NIH). (2023).[1] Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[1][4][5] Retrieved from
MDPI. (2025). Natural Products with Potent Antimycobacterial Activity: Structural Insights.[1] Molecules.[1][4][6][7][8][9][10] Retrieved from [1]
EPA CompTox. (2025).[1] Chemical Dashboard: 2-Amino-isonicotinic acid derivatives. Retrieved from [1]
Sigma-Aldrich. (2024).[1] Product Specification: 2-(tert-Butoxycarbonyl-methyl-amino)-isonicotinic acid.[1][2][11] Retrieved from [1][2]
2-Substituted Isonicotinic Acid Analogs: Synthetic Architectures and Functional Applications
Executive Summary This technical guide provides a comprehensive analysis of 2-substituted isonicotinic acid (pyridine-4-carboxylic acid) derivatives. While the parent molecule is the scaffold for the frontline antituberc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-substituted isonicotinic acid (pyridine-4-carboxylic acid) derivatives. While the parent molecule is the scaffold for the frontline antitubercular drug Isoniazid (INH), substitution at the ortho position (C2) relative to the pyridine nitrogen introduces profound changes in electronic density, steric topology, and metabolic stability. This guide details the synthetic methodologies for accessing these scaffolds—specifically radical alkylation and metal-catalyzed cross-coupling—and evaluates their utility in overcoming multi-drug resistant (MDR) tuberculosis and engineering tunable Metal-Organic Frameworks (MOFs).
Structural Significance & Pharmacophore Analysis
The C2 position of the isonicotinic acid core is chemically distinct due to its proximity to the pyridine nitrogen. Functionalization here serves two primary purposes in drug design and materials science:
Metabolic Modulation (Drug Design): In the context of tuberculosis, Isoniazid is a prodrug activated by the bacterial catalase-peroxidase KatG.[1][2] Substitution at C2 can sterically hinder this activation, often reducing potency against wild-type M. tuberculosis. However, specific lipophilic 2-substituents (e.g., alkyl, aryl) can enhance penetration into macrophages or bypass KatG dependence entirely, targeting InhA directly in resistant strains [1, 5].
Topological Control (MOFs): In coordination chemistry, isonicotinic acid acts as a rigid linker. A substituent at C2 projects into the pore void, allowing for precise "aperture engineering." This steric bulk controls gas sorption selectivity (e.g., CO₂ vs. N₂) without altering the fundamental topology of the framework [7, 10].
Synthetic Methodologies
Accessing 2-substituted isonicotinic acids requires overcoming the electron-deficient nature of the pyridine ring. Two primary pathways are dominant: Radical Nucleophilic Substitution (Minisci Reaction) and Transition-Metal Catalyzed Cross-Coupling.
Pathway A: Radical Alkylation (Minisci Reaction)
The Minisci reaction allows for the direct alkylation of the protonated pyridine ring using carbon-centered radicals generated from carboxylic acids or alcohols. This is the most atom-economical route for introducing alkyl groups [8].
Diagram 1: Synthetic Decision Tree
Caption: Divergent synthetic strategies for C2-functionalization based on target substituent electronics.
Protocol 1: Synthesis of 2-tert-butylisonicotinic acid (Minisci)
Principle: Oxidative decarboxylation of pivalic acid generates a nucleophilic tert-butyl radical, which attacks the electron-deficient C2 position of the protonated isonicotinic acid [8].
Setup: Dissolve isonicotinic acid in 30 mL of 10% H₂SO₄. Add AgNO₃ and pivalic acid.[3]
Initiation: Heat the mixture to 70°C. Add a solution of ammonium persulfate in water dropwise over 30 minutes. Evolution of CO₂ gas will be observed.
Workup: Stir for an additional hour. Cool to RT and neutralize with concentrated NH₄OH to pH 3-4 (isoelectric point).
Extraction: Extract the precipitate or aqueous phase with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.
Purification: Recrystallize from ethanol/water.
Self-Validation: ¹H NMR should show the disappearance of the C2/C6 protons (symmetric doublets in parent) and appearance of a singlet at C6 and t-butyl peak at ~1.3 ppm.
Pathway B: Pd-Catalyzed Cross-Coupling
For aryl or heteroaryl substituents, Suzuki-Miyaura coupling is preferred.[4] This requires a 2-halo precursor.
Precursor Synthesis: Convert isonicotinic acid to 2-chloroisonicotinic acid via N-oxide formation (using mCPBA) followed by chlorination with POCl₃.
Coupling: React 2-chloroisonicotinic acid with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water [17].
The primary biological interest lies in hydrazide derivatives (isoniazid analogs). While 2-substitution often lowers activity against standard strains due to interference with the KatG activation mechanism, these analogs are critical for studying resistance mechanisms.
Table 1: Comparative Antitubercular Activity (MIC against M. tuberculosis H37Rv)
Electron-withdrawing group reduces hydrazine nucleophilicity.
[14]
Lipophilic Analogs
-Aryl / Long Alkyl
0.2 - 1.6
Enhanced lipophilicity aids penetration; may target InhA directly.
[1, 5]
2-Isonicotinoyl-hydrazones
(Hydrazone mod.)
0.2 - 1.6
Prodrugs; hydrolyze to release active hydrazide.
[1]
Interpretation: The data indicates that small substitutions at C2 (Methyl, Cl) are generally deleterious to potency against wild-type strains. However, larger lipophilic groups (via hydrazone linkages or C2-arylation) can restore activity by altering the uptake mechanism or binding affinity [1, 5].
Diagram 2: Mechanism of Action & Resistance Logic
Caption: C2-substituents sterically impede KatG activation but lipophilic analogs may bypass this pathway.
Materials Science: MOF Ligand Engineering
In Metal-Organic Frameworks, 2-substituted isonicotinic acids are "monotopic" or "ditopic" ligands (depending on if the pyridine N binds). The substituent acts as a gatekeeper.
Pore Tuning: In frameworks like
, introducing a methyl or chloro group at C2 reduces the effective pore size, increasing selectivity for small molecules like H₂ over N₂ [7, 10].
Magnetic Properties: The electronic effect of the substituent on the pyridine ring influences the superexchange interactions between metal centers (e.g., Cu(II) or Co(II)) bridged by the ligand, modulating antiferromagnetic behavior [7, 11].
References
In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts. Antimicrobial Agents and Chemotherapy.
[Link]
N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. Molecules.
[Link]
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules.
[Link]
Regioselective Functionalization of Quinolines through C-H Activation. Molecules.
[Link]
Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Pharmaceuticals.
[Link]
Charge control of the formation of two neutral/cationic metal–organic frameworks based on neutral/cationic triangular clusters and isonicotinic acid. CrystEngComm.
[Link]
Minisci reaction. Wikipedia / Primary Literature Summary.
[Link]
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Journal of Organic Chemistry.
[Link]
Tetranuclear cobalt(ii)–isonicotinic acid frameworks: selective CO2 capture. Dalton Transactions.
[Link]
Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. Journal of Solid State Chemistry.
[Link]
Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands. Journal of Applied Sciences.
[Link]
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Medicinal Chemistry.
[Link]
Synthesis of some 2-aminonicotinic acid derivatives. Acta Poloniae Pharmaceutica.
[Link]
Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA. New Journal of Chemistry.
[Link]
Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A.
[Link]
Technical Monograph: Safe Handling and Operational Protocols for 2-[Butyl(methyl)amino]isonicotinic Acid
[1][2][3] Part 1: Executive Summary & Chemical Identity[2] 2-[Butyl(methyl)amino]isonicotinic acid is a bifunctional pyridine derivative commonly employed as an intermediate in the synthesis of pharmaceutical scaffolds,...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Part 1: Executive Summary & Chemical Identity[2]
2-[Butyl(methyl)amino]isonicotinic acid is a bifunctional pyridine derivative commonly employed as an intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of kinase inhibitors and anticonvulsant agents.[1][2]
As a Senior Application Scientist, I must emphasize that this molecule exhibits amphoteric properties due to the coexistence of a basic tertiary amine (butyl-methyl-amino group) and an acidic carboxylic acid moiety on the pyridine ring.[1][3][2] This zwitterionic potential dictates specific solubility behaviors and handling protocols distinct from simple organic acids.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Value / Description
CAS Number
1019349-74-6
Molecular Formula
C₁₁H₁₆N₂O₂
Molecular Weight
208.26 g/mol
Appearance
White to off-white/beige powder
Solubility
Soluble in DMSO, Methanol; pH-dependent solubility in water
Acidity (pKa)
Predicted: ~3.5 (COOH) and ~6.0 (Pyridine N)
LogP
~2.1 (Moderate Lipophilicity)
Part 2: Hazard Identification (GHS Classification)[1][2][3][10][11][12]
While specific toxicological datasets (e.g., LD50) for this exact CAS are often proprietary, we apply Read-Across Toxicology based on the structural analogs (e.g., 2-aminoisonicotinic acid).[1][3][2] The primary hazards stem from the acidic proton and the potential for amine-based sensitization.[1][3][2]
Core Hazards (The "Irritant Triad")[1][2][3]
Skin Irritation (Category 2 - H315):
Mechanism:[3][2] The carboxylic acid group can protonate skin proteins, leading to local inflammation.[2] The lipophilic butyl chain facilitates dermal penetration.
Serious Eye Irritation (Category 2A - H319):
Mechanism:[3][2] Direct contact causes immediate pH shift in the lacrimal fluid, leading to conjunctival irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335):
Mechanism:[3][2] Inhalation of dust irritates the upper respiratory tract. The pyridine core is a known mucous membrane irritant.
Part 3: Operational Handling & Engineering Controls[2]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for pyridine derivatives due to potential permeation.[2]
Hand Protection: Nitrile Rubber (minimum thickness 0.11 mm).[2] For prolonged handling (>30 mins), use double-gloving or laminate films (Silver Shield).[1][3][2]
Respiratory Protection: N95 (US) or P2 (EU) particulate respirator is mandatory if handling powder outside a fume hood.[2]
Eye Protection: Chemical safety goggles (ANSI Z87.1).[2] Face shield required if scaling up synthesis (>10g).
Engineering Controls
Primary Containment: All weighing and transfer operations must occur within a Certified Chemical Fume Hood .
Static Control: Dry powders of organic amines can generate static charge.[2] Use anti-static weighing boats and ground all metal spatulas.
Storage & Stability
Conditions: Store at 2–8°C (Refrigerated) or cool room temperature (<25°C).
Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months.[2] The secondary amine moiety is susceptible to slow N-oxidation over time.[1][3][2]
Incompatibilities: Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[2]
The following diagram outlines the decision logic for PPE selection and Emergency Response.
Figure 1: Decision matrix for PPE selection and emergency response pathways based on physical state.[1][3][2][4]
Specific Spill Procedures
Evacuate: Clear the immediate area of non-essential personnel.
Isolate: Don full PPE (including respiratory protection).[5]
Containment:
Solid Spill: Do not dry sweep (creates dust).[2] Use a wet-wipe method or cover with damp sand/vermiculite before collecting.[1][3][2]
Solution Spill: Absorb with inert material (sand, silica gel).[2] Do not use sawdust (potential reaction with oxidizers).
Disposal: Collect in a dedicated container labeled "Hazardous Waste: Solid Organic Acid." Do not mix with basic waste streams to avoid heat generation.
Part 5: Scientific Context & References[2]
Synthesis & Application Context
This molecule acts as a "privileged scaffold." The isonicotinic acid core provides a hydrogen bond acceptor/donor motif crucial for binding in the ATP-pocket of kinase enzymes.[1][3][2] The N-butyl-methyl substitution increases lipophilicity (LogP ~2.1), improving membrane permeability compared to the parent isonicotinic acid.[1][2]
References
PubChem Compound Summary. 2-(Butyl(methyl)amino)isonicotinic acid (CAS 1019349-74-6).[1][3][2] National Center for Biotechnology Information.
Sigma-Aldrich (Merck). Safety Data Sheet for Pyridine-4-carboxylic acid derivatives.[1][3][2] (General Read-Across for Hazard Class H315/H319).[1][3][2][4]
ECHA (European Chemicals Agency). Registration Dossier for Isonicotinic Acid Derivatives.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-SYN-04Title: Scalable Synthesis of 2-[Butyl(methyl)amino]isonicotinic Acid via Nucleophilic Aromatic Substitution (
)
Date: February 22, 2026
Author: Senior Application Scientist, Chemical Process Development
Abstract & Scope
This technical guide details the synthesis of 2-[butyl(methyl)amino]isonicotinic acid (CAS: 1019349-74-6), a functionalized pyridine building block utilized in drug discovery for targeting G-protein coupled receptors (GPCRs) and kinase inhibition.[1]
The protocol employs a robust Nucleophilic Aromatic Substitution (
) strategy. Unlike metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this route leverages the inherent electron-deficiency of the pyridine ring—activated by the C4-carboxylic acid moiety—to facilitate the displacement of a C2-halogen by N-methylbutylamine.[1] This method is selected for its atom economy, absence of heavy metals, and scalability.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, the synthesis is designed around the activation of the 2-position of the pyridine ring.[1]
Disconnection: The C(sp2)-N bond at the 2-position.[1]
Electrophile: 2-Chloroisonicotinic acid (or its methyl ester). The carboxylic acid at C4 acts as an electron-withdrawing group (EWG), lowering the LUMO energy at C2 and stabilizing the Meisenheimer complex intermediate.[1]
Nucleophile: N-Methylbutylamine.[1] A secondary amine with moderate steric bulk.
Strategic Choice:
Direct amination of the free acid is possible but often requires high temperatures/pressures. We utilize 2-chloroisonicotinic acid directly in a high-boiling solvent or neat conditions, as the carboxylate formation in situ does not significantly deactivate the ring toward
compared to the ester, and it avoids a subsequent hydrolysis step.[1]
Safety & Pre-Validation
Critical Safety Warnings:
Corrosivity: N-Methylbutylamine is caustic and can cause severe skin burns.[1] Handle in a fume hood.
Thermal Hazards: The reaction requires elevated temperatures (
C). Ensure pressure vessels are rated if conducting above the solvent boiling point.
Toxicology: Pyridine derivatives may possess unknown biological activity. Treat the product as a potential bioactive agent.
PPE Requirements: Nitrile gloves (double-gloved), chemical splash goggles, lab coat, and active ventilation.[1]
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (
) to minimize oxidation.
Charging: Add 2-chloroisonicotinic acid (5.00 g) and
(8.76 g) to the flask.
Solvation: Add DMF (50 mL) and stir at room temperature for 10 minutes to create a suspension.
Addition: Add N-methylbutylamine (11.3 mL) via syringe. Note: The amine is used in excess to drive the equilibrium and act as a co-solvent.
Reaction: Heat the mixture to 110°C in an oil bath. Monitor the reaction by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid).
Checkpoint: Conversion should be complete within 12–18 hours. Look for the disappearance of the starting chloride (
) and appearance of the fluorescent product ().
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (200 mL).
Adjust the pH to ~4.0 using 1M HCl carefully. The product often precipitates as a zwitterionic solid at this stage.
If Solid Forms: Filter the precipitate, wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL).
If Oiling Occurs: Extract with Ethyl Acetate (3 x 100 mL). Dry the organic layer over
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (C18 reverse phase is recommended for free acids) if high purity (>99%) is required.
Process Visualization (Graphviz)
The following diagram illustrates the reaction logic and workflow.
Figure 1: Workflow for the
synthesis of 2-[butyl(methyl)amino]isonicotinic acid.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters.
Proton NMR: The diagnostic signals are the loss of the sharp singlet/doublets of the 2-chloropyridine starting material and the appearance of the aliphatic butyl chains (0.9–3.6 ppm) and the N-methyl singlet (~3.0 ppm).[1]
LC-MS: Confirms the substitution of Chlorine (mass ~35) with the amine fragment, resulting in the expected mass shift.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83769, Butyl isonicotinate (Related Structure). Retrieved from [Link].
Yarhosseini, S., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[1][5] Chemistry Central Journal, 11:124. (Demonstrates SnAr reactivity of 2-halopyridine acids). Retrieved from [Link].
Scalable Preparation of 2-[Butyl(methyl)amino]isonicotinic Acid for SAR Studies
Introduction 2-[Butyl(methyl)amino]isonicotinic acid is a functionalized pyridine building block frequently utilized in Structure-Activity Relationship (SAR) campaigns for GPCR modulators, kinase inhibitors, and integrin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-[Butyl(methyl)amino]isonicotinic acid is a functionalized pyridine building block frequently utilized in Structure-Activity Relationship (SAR) campaigns for GPCR modulators, kinase inhibitors, and integrin antagonists (e.g., LFA-1 inhibitors). The introduction of the dialkylamino group at the 2-position of the isonicotinic core modulates lipophilicity (
) and introduces a basic center that can interact with specific protein residues or improve solubility profiles.
While palladium-catalyzed Buchwald-Hartwig aminations are common for pyridine functionalization, they are often cost-prohibitive and operationally complex for multi-gram scale-up due to catalyst cost and heavy metal scavenging requirements. This guide details a scalable, metal-free Nucleophilic Aromatic Substitution (S
Ar) protocol. This route utilizes the electron-deficient nature of the pyridine-4-carboxylate core to drive the reaction, ensuring high yields, cost efficiency, and simplified purification suitable for producing 10–100 g batches.
Retrosynthetic Analysis & Strategy
The most robust route disconnects the C–N bond at the 2-position. Direct amination of the free acid (2-chloroisonicotinic acid) is possible but often suffers from solubility issues and zwitterionic complications.
Strategic Choice: The Ester Activation Method
We utilize Methyl 2-chloroisonicotinate as the starting material.
Activation: The methyl ester at the C4 position strongly withdraws electron density, significantly activating the C2-chloride towards nucleophilic attack compared to the free acid.
Selectivity: The secondary amine (N-methylbutylamine) undergoes S
Ar at the C2 position much faster than it attacks the sterically hindered ester carbonyl, preventing amide byproduct formation.
Purification: The intermediate ester allows for easy organic extraction or silica filtration, while the final acid is purified via isoelectric precipitation, avoiding preparative HPLC.
Reaction Scheme
Figure 1: Two-step synthetic workflow converting methyl 2-chloroisonicotinate to the target acid via S
Ar and saponification.
Experimental Protocols
Step 1: S
Ar Displacement
Objective: Synthesis of Methyl 2-[butyl(methyl)amino]isonicotinate.
Rationale: DMSO is selected as the solvent to enhance the nucleophilicity of the amine and stabilize the transition state. Potassium carbonate acts as the HCl scavenger.
Materials:
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Methyl 2-chloroisonicotinate
171.58
1.0
17.16 g (100 mmol)
N-Methylbutylamine
87.16
1.5
13.1 g (150 mmol)
Potassium Carbonate (KCO)
138.21
2.0
27.6 g (200 mmol)
DMSO (Anhydrous)
-
-
100 mL (5-6 vol)
Procedure:
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.
Charging: Add Methyl 2-chloroisonicotinate and K
CO to the flask. Add DMSO and stir to create a suspension.
Addition: Add N-methylbutylamine dropwise over 10 minutes at room temperature.
Pour the mixture into 500 mL of ice-cold water with vigorous stirring.
Extract with Ethyl Acetate (3 x 150 mL).
Wash the combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMSO.
Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification (Optional): The crude oil is usually >95% pure and sufficient for the next step. If required, pass through a short pad of silica gel eluting with 15% EtOAc/Hexanes.
Step 2: Ester Hydrolysis (Saponification)
Objective: Conversion to 2-[Butyl(methyl)amino]isonicotinic acid.
Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous reaction that accelerates hydrolysis.
Materials:
Reagent
Equiv.
Amount
Intermediate Ester
1.0
~22.2 g (Theoretical)
LiOH·HO
3.0
12.6 g
THF
-
100 mL
Water
-
50 mL
Methanol
-
20 mL
Procedure:
Dissolution: Dissolve the crude ester from Step 1 in THF and Methanol.
Saponification: Dissolve LiOH·H
O in the water and add it to the organic solution.
Reaction: Stir at 40°C or room temperature overnight.
Monitoring: LC-MS should show the mass shift from 222 (ester) to 208 (acid).
Workup & Isolation (Critical Step):
Concentrate the mixture under vacuum to remove THF/MeOH, leaving the aqueous lithium salt.
Dilute with 50 mL water if the mixture is too viscous.
Wash the aqueous layer once with DCM (50 mL) to remove any unreacted amine or non-polar impurities.
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl dropwise while monitoring pH.
Precipitation: Adjust pH to the isoelectric point (approx pH 3.5 – 4.0 ). The product will precipitate as a white to off-white solid.
Note: Do not acidify below pH 2, or the pyridine nitrogen will protonate, forming the soluble HCl salt.
Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C for 12 hours.
Functionalization techniques for 2-[Butyl(methyl)amino]isonicotinic acid
An In-Depth Guide to the Functionalization of 2-[Butyl(methyl)amino]isonicotinic Acid Authored by a Senior Application Scientist This document provides a detailed exploration of the chemical derivatization of 2-[Butyl(me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Functionalization of 2-[Butyl(methyl)amino]isonicotinic Acid
Authored by a Senior Application Scientist
This document provides a detailed exploration of the chemical derivatization of 2-[Butyl(methyl)amino]isonicotinic acid, a substituted pyridine carboxylic acid scaffold with significant potential in medicinal chemistry and materials science. As a molecule featuring multiple reactive sites, it offers a versatile platform for generating diverse libraries of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.
The core structure consists of an isonicotinic acid backbone, which is a pyridine ring carboxylated at the 4-position. The key substitution is a butyl(methyl)amino group at the 2-position, which significantly influences the electronic properties and reactivity of the entire molecule. The primary sites for functionalization are the carboxylic acid group and, to a lesser extent, the pyridine ring itself.
Part 1: Strategic Analysis of Functionalization Pathways
The functionalization strategy for 2-[Butyl(methyl)amino]isonicotinic acid is dictated by its inherent chemical properties. The two principal sites for modification are the C4-carboxylic acid and the aromatic pyridine core.
Carboxylic Acid Moiety (C4-Position): This is the most accessible and versatile handle for chemical modification. Standard transformations such as esterification, amidation, and reduction are highly efficient and provide direct pathways to a vast array of derivatives. These modifications are crucial for tuning properties like solubility, lipophilicity, and biological target engagement through hydrogen bonding.
Pyridine Ring: The pyridine ring is electron-deficient, a characteristic further amplified by the electron-withdrawing carboxylic acid group. However, this is counteracted by the electron-donating effect of the amino group at the C2-position. This electronic interplay makes electrophilic aromatic substitution challenging but opens avenues for other transformations, such as ring hydrogenation to create saturated piperidine analogues.
The following diagram illustrates the primary functionalization routes stemming from the parent molecule.
Caption: Key functionalization pathways for 2-[Butyl(methyl)amino]isonicotinic acid.
Part 2: Functionalization of the Carboxylic Acid Group
This section details the most common and high-yielding transformations of the carboxylic acid functional group.
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification is a fundamental strategy to mask the polar carboxylic acid, thereby increasing a compound's lipophilicity and potential for passive diffusion across biological membranes.
This classical method is effective for simple, unhindered alcohols. The use of thionyl chloride (SOCl₂) with the alcohol is a highly efficient variant, as it generates HCl in situ to catalyze the reaction and also consumes water, driving the equilibrium toward the product.[1]
Protocol 1: Methyl Ester Synthesis via SOCl₂ Method
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per mmol of acid).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 30 minutes. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Carefully evaporate the solvent under reduced pressure.
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the methyl ester. Further purification can be achieved via column chromatography if necessary.
For more complex or sensitive alcohols, direct acid catalysis can be too harsh. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-Hydroxysuccinimide (NHS) provides a milder and often more efficient alternative.[2]
Protocol 2: General Ester Synthesis via EDC/NHS Coupling
Setup: Dissolve 2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Activation: Add EDC hydrochloride (1.2 eq) and triethylamine (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes to form the NHS active ester. Causality Note: Triethylamine acts as a base to neutralize the HCl salt of EDC and any acid generated.[2]
Coupling: Add the desired alcohol (1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
Work-up: Dilute the mixture with DCM and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Amidation: Building Blocks for Bioactive Molecules
The amide bond is a cornerstone of pharmaceutical chemistry. Direct amidation of 2-[Butyl(methyl)amino]isonicotinic acid allows for the introduction of diverse amine-containing fragments. The most reliable method involves pre-activation of the carboxylic acid.
This two-step procedure is robust and generally high-yielding. The intermediate acid chloride is highly reactive and readily couples with a wide range of primary and secondary amines.
Protocol 3: Amide Synthesis via Acid Chloride Intermediate
Activation: In a flame-dried flask, suspend the starting acid (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF (1-2 drops). Add oxalyl chloride or SOCl₂ (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride hydrochloride is often observed.[3]
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
Coupling: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Causality Note: The base is critical for neutralizing the HCl generated, preventing the protonation and deactivation of the nucleophilic amine.
Reaction & Work-up: Stir the reaction at room temperature overnight. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
Purification: Purify the resulting amide via column chromatography or recrystallization.
Modern synthetic methods allow for direct amidation without pre-activation, often under milder conditions. Catalysis with borate esters like B(OCH₂CF₃)₃ has emerged as a powerful tool for the protecting-group-free amidation of amino acids and other carboxylic acids.[4][5]
Protocol 4: Boron-Catalyzed Direct Amidation
Setup: To a mixture of 2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq) and the amine (1.5 eq) in a suitable solvent like cyclopentyl methyl ether (CPME), add the boron catalyst (e.g., B(OCH₂CF₃)₃, 10-20 mol%).
Reaction: Heat the reaction mixture in a sealed vessel, often with a Dean-Stark trap to remove water, at 80-110 °C for 12-24 hours.
Work-up: After cooling, the reaction mixture can often be purified directly by column chromatography after filtering off any solids. Causality Note: The Lewis acidic boron center activates the carboxylic acid carbonyl, making it more susceptible to nucleophilic attack by the amine.[5]
Caption: General workflow for coupling-based amidation reactions.
Part 3: Functionalization of the Pyridine Ring
Modifying the aromatic core is more challenging but can yield novel structures with significantly altered electronic and steric profiles.
Catalytic Hydrogenation to Piperidine Derivatives
Saturation of the pyridine ring transforms the planar, aromatic system into a flexible, three-dimensional piperidine scaffold. This change dramatically alters the molecule's shape, basicity, and pharmacological potential.
Protocol 5: Ring Hydrogenation
Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq) in a suitable solvent such as water or acetic acid.
Catalyst Addition: Add a hydrogenation catalyst, such as 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂), at a loading of 5-10 mol%.[6]
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
Reaction: Agitate the mixture at room temperature to 50 °C. The reaction is typically complete within 4-24 hours, signaled by the cessation of hydrogen uptake.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Evaporate the solvent under reduced pressure to yield the corresponding piperidine derivative, which may be isolated as a salt depending on the solvent used.
References
Reactions of Isonicotinic Acid Hydrazide and Its Trimethylsilyl Derivatives with Isocyanates.Russian Journal of General Chemistry. (2022).
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.EURASIAN JOURNAL OF CHEMISTRY. (2023).
AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES.CyberLeninka. (2024).
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PMC. (2025).
Isonicotinic acid. Wikipedia. Available at: [Link]
Isonicotinic Acid | C6H5NO2. PubChem - NIH. Available at: [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. (2022). Available at: [Link]
Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.Google Patents. (1964).
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. (2024). Available at: [Link]
Any procedure for the esterification of isonicotinic acid? ResearchGate. (2017). Available at: [Link]
Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. Available at: [Link]
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. (2025). Available at: [Link]
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available at: [Link]
Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.Google Patents. (2007).
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
Technical Support Center: High-Purity Recrystallization of 2-[Butyl(methyl)amino]isonicotinic Acid
This technical guide details the purification protocols for 2-[butyl(methyl)amino]isonicotinic acid , a critical intermediate often associated with the synthesis of xanthine oxidoreductase inhibitors (e.g., Topiroxostat)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification protocols for 2-[butyl(methyl)amino]isonicotinic acid , a critical intermediate often associated with the synthesis of xanthine oxidoreductase inhibitors (e.g., Topiroxostat).
The following protocols are designed based on the compound's zwitterionic nature (pyridine nitrogen, tertiary amine, and carboxylic acid), balancing lipophilicity from the butyl chain with the polarity of the isonicotinic core.
Module 1: Solvent System Selection Matrix
Executive Summary:
The target molecule exhibits amphiphilic zwitterionic behavior . The butyl-methyl-amine tail provides lipophilicity, while the isonicotinic acid core drives polarity.
Secondary Recommendation: Acetonitrile (For removal of polar oxidized impurities).
Solvent Performance Table
Solvent System
Role
Suitability
Mechanism of Action
Ethanol / Water (80:20 v/v)
Primary
High
Thermal Gradient: High solubility at reflux (80°C); sharp solubility drop <10°C. Water suppresses solubility of the butyl tail at low temps.
Acetonitrile (ACN)
Alternative
Med-High
Polarity Exclusion: Excellent for removing inorganic salts (NaCl/KCl) derived from hydrolysis steps.
Methanol
Wash Only
Low
Too soluble. Product loss is high even at -20°C. Use only for washing filter cakes.
Ethyl Acetate / Hexane
Specific
Low
Only effective if the molecule is in its ester form or if the acid is capped. Poor solubility for the free acid zwitterion.
Module 2: The Recrystallization Protocol (Standard Operating Procedure)
Phase A: Dissolution & Hot Filtration
Objective: Remove insoluble mechanical impurities and inorganic salts.
Preparation: Charge crude 2-[butyl(methyl)amino]isonicotinic acid (1.0 eq) into a reactor.
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.
Heating: Heat the slurry to reflux (approx. 78-80°C) .
Water Titration: If the solid does not fully dissolve at reflux, add Deionized Water dropwise via an addition funnel.
Critical Check: Do not exceed 25% water volume. If undissolved solids persist after 25% water, they are likely inorganic salts (NaCl).
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove insolubles.
Phase B: Controlled Crystallization
Objective: Maximize crystal lattice purity and reject supernatant impurities.
Slow Cooling: Allow the filtrate to cool to ambient temperature (20-25°C) over 2 hours .
Note: Rapid cooling traps impurities.
Nucleation: If no crystals form at 25°C, seed with 0.1% pure crystal or scratch the vessel wall.
Deep Cooling: Chill the slurry to 0-5°C for 3 hours.
Isolation: Filter the solid under vacuum.
Displacement Wash: Wash the cake with cold Ethanol (0°C) (2 x 1 mL/g).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualization: Process Flow & Critical Control Points
Caption: Workflow for the purification of 2-[butyl(methyl)amino]isonicotinic acid, highlighting the critical water titration step.
Module 3: Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. Why?
Diagnosis: This is common with alkyl-amino acids. The solution has likely hit the "liquid-liquid phase separation" (LLPS) boundary before the solubility curve.
The Fix:
Reheat the mixture to redissolve the oil.
Add Seeding Crystals immediately as the temperature drops below the cloud point.
Reduce Water Content: If using EtOH/Water, increase the Ethanol ratio. High water content promotes oiling in lipophilic amino acids.
Q2: My recovery yield is low (<50%), but purity is high.
Diagnosis: The compound is too soluble in the mother liquor, likely due to pH issues.
The Science: Amino-isonicotinic acids have an Isoelectric Point (pI) . Solubility is lowest at the pI.
The Fix: Check the pH of the mother liquor.
If pH < 3: The pyridine ring is protonated (soluble). Adjust to pH 3.5–4.5 with dilute NaOH.
If pH > 6: The carboxylic acid is deprotonated (soluble). Adjust to pH 3.5–4.5 with dilute HCl.
Action: Perform this pH adjustment on the mother liquor to precipitate a "second crop."
Q3: The crystals are colored (Yellow/Orange) instead of White/Off-White.
Diagnosis: Oxidation of the amino group or trace carryover of the starting material (2-chloroisonicotinic acid derivatives) or nitration byproducts.
The Fix:
Activated Carbon Treatment: During the "Hot Filtration" step (Phase A), add 5 wt% Activated Carbon (e.g., Darco G-60). Stir at reflux for 15 minutes before filtering.
Solvent Switch: If color persists, recrystallize once from Acetonitrile . Polar colored impurities often stay in the ACN supernatant.
Visualization: Solubility vs. pH Logic
Caption: The solubility minimum occurs at the isoelectric point (pH 3.5-4.5), crucial for maximizing yield.
References
Fuji Yakuhin Co., Ltd. (2007). Process for preparation of isonicotinic acid derivatives. EP1812392A1. Link
Context: Describes the synthesis and handling of 2-substituted isonicotinic acid intermediates relevant to Topiroxost
Lonza AG. (1984). Process for the purification of nicotinic acid amide. US4447615A.[1] Link
Context: Establishes foundational protocols for recrystallizing pyridine-carboxylic acid derivatives using alcohol/w
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Topiroxostat. Link
Context: Verifies the structural relationship between the intermediate and the final API, confirming the amino-pyridine core properties.
University of Alberta. (n.d.). Recrystallization - Single and Two-Solvent Methods. Link
Context: General reference for the thermodynamic principles of two-solvent recrystalliz
Technical Support Center: Resolving Solubility Issues of 2-[Butyl(methyl)amino]isonicotinic acid in Water
Welcome to the technical support guide for 2-[Butyl(methyl)amino]isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome aqueous solubility ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-[Butyl(methyl)amino]isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome aqueous solubility challenges with this compound. Given its amphoteric and zwitterionic nature, this molecule presents unique solubility behavior that is highly dependent on experimental conditions. This guide provides a first-principles approach to systematically enhance its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[Butyl(methyl)amino]isonicotinic acid not dissolving in water?
A: 2-[Butyl(methyl)amino]isonicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen, amino group) functional groups.[1][2] Its solubility in water is lowest at its isoelectric point (pI), where the molecule has a net neutral charge, forming a zwitterion.[3][4] At this pH, intermolecular attractions can be strong, leading to precipitation. The presence of the hydrophobic butyl group further reduces its affinity for water.
Q2: At what pH should I expect the highest solubility?
A: You should expect the highest solubility at pH values far from the isoelectric point. In highly acidic conditions (e.g., pH 1-2), the amino groups and pyridine nitrogen will be protonated, forming a soluble cationic salt.[5] Conversely, in highly basic conditions (e.g., pH 9-10), the carboxylic acid group will be deprotonated, forming a soluble anionic salt.[6][7] The solubility of isonicotinic acid, a related parent compound, increases in basic conditions due to the ionization of its carboxylic acid group.[8]
Q3: Can I use organic solvents to help dissolve the compound?
A: Yes, using a water-miscible organic solvent, known as a co-solvent, is a common and effective strategy.[9][10] Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solution.[11][12] Isonicotinic acid itself shows good solubility in ethanol and methanol.[8][13]
Q4: I've adjusted the pH, but the solubility is still not sufficient for my assay. What's next?
A: If pH adjustment and co-solvents are insufficient, more advanced techniques may be necessary. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins.[14][15][16][17] These methods are particularly useful for increasing the apparent solubility of poorly soluble drugs.[18][][20]
Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically addressing the solubility of 2-[Butyl(methyl)amino]isonicotinic acid.
Guide 1: Systematic pH Adjustment and Salt Formation
The most direct way to improve the solubility of an ionizable compound is through pH modification.[21][22] This protocol aims to identify the optimal pH for dissolution by converting the compound into a more soluble salt form.[23][24]
Experimental Rationale
By shifting the pH far from the isoelectric point, we ionize the molecule, which increases its interaction with polar water molecules and enhances solubility.[25] The goal is to form either a hydrochloride salt (at low pH) or a sodium/potassium salt (at high pH).
Step-by-Step Protocol
Preparation of Stock Solutions:
Prepare a 0.1 M HCl solution and a 0.1 M NaOH solution.
Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) to test intermediate pH values.
Initial Solubility Assessment:
Add a known excess amount of 2-[Butyl(methyl)amino]isonicotinic acid to a fixed volume of purified water (e.g., 10 mg in 1 mL).
Stir vigorously at a constant temperature for 24 hours to ensure equilibrium is reached.
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This establishes the baseline intrinsic solubility.
pH-Based Solubilization:
Acidic pH: To a fresh suspension (e.g., 10 mg/mL in water), add 0.1 M HCl dropwise while stirring. Observe for dissolution. Measure the pH at the point of complete dissolution.
Alkaline pH: To another fresh suspension, add 0.1 M NaOH dropwise while stirring. Observe for dissolution and measure the final pH.
Constructing a pH-Solubility Profile:
Prepare saturated solutions in the prepared buffers across a wide pH range.
Equilibrate, filter, and analyze the concentration for each pH point as described in step 2.
Plot solubility (e.g., in mg/mL) versus pH. This profile will visually indicate the pH ranges of lowest and highest solubility.
Data Interpretation
pH Range
Predominant Species
Expected Solubility
< 3
Cationic (protonated amines)
High
3 - 7
Zwitterionic/Neutral
Low (near pI)
> 8
Anionic (deprotonated acid)
High
A typical pH-solubility profile for an amphoteric compound will be "U" shaped, with the minimum solubility occurring at the isoelectric point.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubility enhancement.
Guide 2: Employing Co-solvents
When pH adjustment alone is insufficient or not compatible with the experimental system (e.g., cell-based assays), co-solvents can be used to increase solubility.[26]
Experimental Rationale
Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing its polarity.[27] This makes the bulk solvent more "hospitable" to the hydrophobic butyl group of the molecule, thereby increasing its solubility.
Step-by-Step Protocol
Select Appropriate Co-solvents: Common choices for biological applications include:
Ethanol
Propylene Glycol (PG)
Polyethylene Glycol 400 (PEG 400)
Dimethyl Sulfoxide (DMSO) - Use with caution and check compatibility with downstream applications.
Prepare Co-solvent Mixtures:
Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water).
Determine Solubility in Co-solvent Systems:
For each co-solvent mixture, add an excess amount of 2-[Butyl(methyl)amino]isonicotinic acid.
Equilibrate for 24 hours with stirring.
Filter and analyze the supernatant to determine the solubility at each co-solvent concentration.
Optimization:
Plot solubility versus co-solvent concentration to find the minimum concentration required to achieve the desired solubility.
If necessary, combine co-solvency with pH adjustment for a synergistic effect.
Data Interpretation
Co-solvent
Typical Concentration Range
Considerations
Ethanol
5-20%
Can be volatile; may affect protein structure at high concentrations.
Propylene Glycol
10-40%
Viscous; generally well-tolerated in biological systems.
PEG 400
10-50%
Low toxicity; can be viscous.
DMSO
1-10%
Highly effective but can have cellular effects and permeability enhancement.
Guide 3: Advanced Solubilization with Excipients
For highly challenging cases, formulation with excipients like surfactants or cyclodextrins can dramatically increase apparent solubility.
Experimental Rationale
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[28] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[15][29]
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[18][20] They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.[14][16][]
Step-by-Step Protocol (Cyclodextrin Method)
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[14]
Prepare Cyclodextrin Solutions: Make a series of HP-β-CD solutions in water or a suitable buffer (e.g., 1%, 5%, 10%, 20% w/v).
Phase Solubility Study:
Add an excess of the compound to each cyclodextrin solution.
Equilibrate for 24-48 hours with constant stirring.
Filter the samples and analyze the concentration of the dissolved compound.
Data Analysis:
Plot the concentration of the dissolved compound against the concentration of HP-β-CD.
A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex.
Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy.
References
Merck.
Molecules. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
Cureus. Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]
PubMed. Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]
Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]
ResearchGate. Why salt formation of weak acid increases the drug solubility? [Link]
PubMed. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
PubMed. Salt formation to improve drug solubility. [Link]
ResearchGate. Salt Formation to Improve Drug Solubility. [Link]
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]
PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. [Link]
PubMed. Surfactant-based drug delivery systems for treating drug-resistant lung cancer. [Link]
Journal of Pharmaceutical Research & Reports. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
Taylor & Francis Online. Lipid and surfactant-based formulations, drug delivery systems, and dosage forms. [Link]
PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
MDPI. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. [Link]
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
Technology Networks. What Are Amphoteric Compounds and Why Are They Important? [Link]
Solubility of Things. Isonicotinic acid - Solubility of Things. [Link]
ResearchGate. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: Application to sildenafil. [Link]
AJHP. Zwitterions and pH-dependent solubility. [Link]
ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
Academia.edu. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]
Optimizing temperature and pressure for 2-[Butyl(methyl)amino]isonicotinic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[Butyl(methyl)amino]isonicotinic acid. Here, we provide in-depth troubleshooting guid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[Butyl(methyl)amino]isonicotinic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this synthesis. Our focus is on the optimization of reaction parameters, particularly temperature and pressure, to ensure a high-yield and high-purity outcome.
I. Synthetic Strategy Overview
The synthesis of 2-[Butyl(methyl)amino]isonicotinic acid is most effectively approached through a two-step process. This involves the N-alkylation of a suitable precursor, methyl 2-(methylamino)isonicotinate, followed by the hydrolysis of the methyl ester to the desired carboxylic acid. This strategy allows for a more controlled introduction of the butyl group and simplifies the final purification.
Caption: Synthetic workflow for 2-[Butyl(methyl)amino]isonicotinic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the N-alkylation of 2-(methylamino)isonicotinic acid?
A1: The primary challenge is often achieving complete conversion without promoting side reactions. Incomplete alkylation can be due to several factors including insufficient temperature, a weak base, or steric hindrance. Side reactions can include O-alkylation of the carboxylate group if the free acid is used as a starting material, or decomposition at excessively high temperatures.
Q2: Can I perform the N-alkylation directly on 2-(methylamino)isonicotinic acid?
A2: While possible, direct alkylation of the free acid is generally not recommended. The presence of the acidic proton on the carboxylic acid can interfere with the basic conditions required for N-alkylation, leading to salt formation and reduced nucleophilicity of the amine. It is best practice to protect the carboxylic acid as an ester prior to N-alkylation.
Q3: What is the role of pressure in this synthesis?
A3: For the N-alkylation with liquid reagents like butyl bromide, the reaction is typically performed at atmospheric pressure. However, if a more volatile alkylating agent were used, or if the reaction temperature exceeds the boiling point of the solvent, a sealed reaction vessel would be necessary to maintain pressure and prevent evaporation. In such cases, increased pressure can also enhance the reaction rate by increasing the concentration of reactants in the solution phase.
Q4: How do I purify the final product, which is an amino acid?
A4: The final product is a zwitterionic compound, which can present purification challenges. A common and effective method is to adjust the pH of the aqueous solution to the isoelectric point of the molecule.[1] At this pH, the net charge of the amino acid is zero, minimizing its solubility in water and causing it to precipitate. The precipitate can then be collected by filtration. Alternatively, ion-exchange chromatography can be employed for high-purity samples.[2][3]
III. Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low to No Product Formation in Step 1 (N-Alkylation)
1. Insufficient reaction temperature.2. Base is not strong enough or is not fully dissolved.3. Alkylating agent (butyl bromide) has degraded.4. Starting material is of poor quality.
1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition by TLC or LC-MS.2. Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3). Ensure the solvent is anhydrous, as water can deactivate strong bases.3. Use a fresh bottle of butyl bromide or consider switching to the more reactive butyl iodide.4. Verify the purity of the starting material by NMR or LC-MS.
Formation of Multiple Products in Step 1
1. Over-alkylation (less common with a secondary amine).2. Ring alkylation at the pyridine nitrogen.3. Decomposition of starting material or product at high temperatures.
1. Use a milder base or lower the reaction temperature. Reduce the equivalents of the alkylating agent.2. This is generally less favorable for the exocyclic amine but can occur. Optimize the base and solvent system to favor N-alkylation of the amino group.3. Reduce the reaction temperature and/or reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
Incomplete Hydrolysis in Step 2
1. Insufficient reaction time or temperature.2. Base or acid concentration is too low.3. The ester is sterically hindered.
1. Extend the reaction time or increase the temperature (e.g., reflux).2. Increase the concentration of the base (e.g., from 1M to 2M NaOH) or acid.3. For sterically hindered esters, a stronger acid catalyst or higher temperatures may be required.
Difficulty in Isolating the Final Product
1. The product is highly soluble in the workup solvent.2. The product is an oil and does not precipitate.3. The product is contaminated with salts.
1. Carefully adjust the pH to the isoelectric point to induce precipitation. If the product remains in solution, extract with a more polar organic solvent or use lyophilization to remove water.2. If the product oils out, attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent.3. After precipitation and filtration, wash the solid with cold deionized water to remove residual salts.[1]
IV. Experimental Protocols
Protocol 1: N-Alkylation of Methyl 2-(methylamino)isonicotinate
This protocol details the N-butylation of the esterified precursor.
Materials:
Methyl 2-(methylamino)isonicotinate (1.0 eq)
Butyl bromide (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a reflux condenser
Magnetic stirrer and hotplate
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add methyl 2-(methylamino)isonicotinate and anhydrous potassium carbonate.
Add anhydrous DMF and stir the suspension.
Add butyl bromide dropwise to the stirring mixture at room temperature.
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 2-[butyl(methyl)amino]isonicotinate.
Caption: Experimental workflow for N-alkylation.
Protocol 2: Hydrolysis of Methyl 2-[Butyl(methyl)amino]isonicotinate
This protocol describes the conversion of the intermediate ester to the final carboxylic acid.
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
Methanol (MeOH)
Water (H₂O)
Procedure:
Dissolve the methyl 2-[butyl(methyl)amino]isonicotinate in a mixture of methanol and water.
Add a solution of sodium hydroxide (e.g., 2M aqueous solution, 2-3 eq) to the mixture.
Heat the reaction to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and slowly acidify with HCl to the isoelectric point (this will need to be determined experimentally, likely in the pH range of 3-5).
A precipitate should form. If not, cool the solution in an ice bath.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
V. Data Presentation
The following table provides a starting point for the optimization of the N-alkylation reaction. The specific conditions will need to be fine-tuned for the synthesis of methyl 2-[butyl(methyl)amino]isonicotinate.
Entry
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K₂CO₃
DMF
80
24
Moderate
2
K₂CO₃
DMF
100
12
Good
3
Cs₂CO₃
DMF
80
12
High
4
NaH
THF
60
18
Good
VI. References
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine.
Reddit. (2022). Any tips for purification of two zwitterionic compounds?
Schlaad, H. (2014). Structures and Synthesis of Zwitterionic Polymers. Molecules, 19(5), 6239-6275.
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
ResearchGate. (2020). How to desalt zwitterions?
BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols.
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
ResearchGate. (2025). Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature.
Technical Support Center: Troubleshooting Low Conversion Rates in Isonicotinic Acid Substitution
Welcome to the technical support center for isonicotinic acid substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for isonicotinic acid substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and functionalization of isonicotinic acid derivatives. The question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.
I. Understanding the Core Chemistry: The SNAr Mechanism
Before troubleshooting, it is crucial to understand the primary mechanism at play in many isonicotinic acid substitutions: Nucleophilic Aromatic Substitution (SNAr). Unlike typical SN2 reactions, SNAr occurs on an aromatic ring and involves a two-step addition-elimination process.[1][2]
Nucleophilic Attack: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step and disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.[5]
The pyridine nitrogen plays a key role in activating the ring for nucleophilic attack. It withdraws electron density, particularly at the C2 and C4 positions (ortho and para to the nitrogen), making them more electrophilic.[6][7] This is why nucleophilic substitution on pyridines is generally more facile than on benzene rings.[1]
II. Troubleshooting Guide: Low Conversion Rates
This section is structured to help you diagnose and resolve the underlying causes of low conversion rates in your isonicotinic acid substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an isonicotinic acid derivative is sluggish or not proceeding at all. What are the most likely causes?
A1: Several factors can contribute to a stalled SNAr reaction. A systematic approach to troubleshooting is recommended:
Insufficient Ring Activation: The pyridine ring of isonicotinic acid is already electron-deficient, but sometimes not enough for a given nucleophile. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex.[3] If your substrate lacks sufficient activation, the initial nucleophilic attack will be slow.
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. While counterintuitive to SN2 chemistry, for SNAr reactions where the first step is rate-limiting, the leaving group order is often F > Cl ≈ Br > I. This is because more electronegative halogens better stabilize the intermediate carbanion through an inductive effect.[5][8]
Weak Nucleophile: The strength of your nucleophile is critical. If it is too weak, it may not effectively attack the aromatic ring.
Inappropriate Solvent: The choice of solvent can dramatically affect SNAr reaction rates.[9]
Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
Reagent Decomposition or Impurities: Ensure the purity and stability of your starting materials, reagents, and solvents. Moisture, in particular, can be detrimental.[10]
Q2: How do I choose the right solvent for my isonicotinic acid substitution?
A2: The ideal solvent for an SNAr reaction should effectively solvate the charged Meisenheimer intermediate. Dipolar aprotic solvents are generally the best choice.[11]
Solvent Class
Examples
Rationale
Highly Recommended
DMF, DMSO, NMP, DMAc
These solvents excel at solvating cations and have high dipole moments, which stabilize the charged intermediate.
Often Suitable
Acetonitrile, THF, 2-MeTHF
These are also good options, with 2-MeTHF being a more environmentally friendly alternative to THF.[11]
Use with Caution
Alcohols (e.g., isopropanol)
While sometimes used, alcohols can act as competing nucleophiles, especially with more reactive substrates.[11]
Generally Avoid
Non-polar solvents (e.g., Toluene, Hexane)
These solvents do not effectively stabilize the charged intermediate and can lead to very slow reaction rates. However, toluene is occasionally used, sometimes with a polar aprotic additive.[11]
Recently, Cyrene™, a bio-based solvent, has emerged as a green alternative to DMF and DMSO for SNAr reactions on nicotinic esters, offering short reaction times and easy product purification.[12]
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity in pyridine chemistry is dictated by the electronic properties of the ring.
Inherent Reactivity: Nucleophilic attack is electronically favored at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate through resonance.[6] Attack at C3 does not allow for this stabilization.[6]
Directing Groups: The position of existing substituents plays a critical role. Electron-withdrawing groups will further activate the ortho and para positions relative to themselves.
Catalyst Control: In some cases, catalyst selection can influence regioselectivity. For instance, in the Rh-catalyzed addition of aryl boronic acids to nicotinic acid derivatives, different phosphine ligands can direct the addition to either the C2 or C6 position.[13]
A4: The formation of tars and other byproducts often points to side reactions or decomposition.
Over-reaction: If your substrate has multiple leaving groups, a less polar solvent might be necessary to prevent di- or tri-substitution.[11]
Side Reactions with the Carboxyl Group: The carboxylic acid functionality of isonicotinic acid can undergo side reactions. It's often advantageous to convert it to an ester or amide first, which can also act as a directing group.[14][15] For instance, amides can direct C-H arylation at the 3- and 4-positions of the pyridine ring.[15]
Base-Induced Decomposition: Some substrates or reagents may be unstable in the presence of a strong base, especially at elevated temperatures. The green solvent Cyrene, for example, is known to be unstable in the presence of bases.[11]
Reaction with Solvent: As mentioned, protic solvents like alcohols can compete as nucleophiles.[11]
III. Experimental Protocols & Workflows
General Protocol for SNAr of a Chloro-Isonicotinic Acid Derivative
This procedure outlines a general approach for the substitution of a chloro-substituent on an isonicotinic acid ester with an amine nucleophile.
Materials:
Methyl 2-chloro-isonicotinate
Amine nucleophile (e.g., morpholine)
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N)[12]
Anhydrous Dimethylformamide (DMF)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Inert atmosphere (Nitrogen or Argon)
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 2-chloro-isonicotinate (1.0 eq.) and anhydrous DMF.
Add Base: Add K₂CO₃ (2.0 eq.) or Et₃N (2.0 eq.) to the stirred solution.
Add Nucleophile: Slowly add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture.
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
Alternatively, if the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Purification: Purify the crude product by recrystallization or flash column chromatography.
Troubleshooting Workflow
If you are experiencing low conversion, follow this systematic workflow to identify and address the issue.
Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Pyridine Carboxylic Acids
Guide Focus: Overcoming Steric Hindrance in the Amide Coupling of 2-[Butyl(methyl)amino]isonicotinic acid Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process d...
Author: BenchChem Technical Support Team. Date: February 2026
Guide Focus: Overcoming Steric Hindrance in the Amide Coupling of 2-[Butyl(methyl)amino]isonicotinic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with amide bond formation involving sterically demanding substrates, specifically 2-[Butyl(methyl)amino]isonicotinic acid. The pronounced steric shielding of the carboxylic acid by the adjacent C2-dialkylamino substituent necessitates strategies beyond standard coupling protocols. As your Senior Application Scientist, I will walk you through the causality of these challenges and provide robust, field-proven solutions.
The core difficulty in coupling 2-[Butyl(methyl)amino]isonicotinic acid arises from two primary factors:
Steric Hindrance: The bulky N-butyl-N-methyl group at the C2 position physically obstructs the approach of both the activating agent and the incoming amine nucleophile to the C4-carboxylic acid. This significantly slows down the rate of reaction for both the activation and coupling steps.[1][2]
Electronic Properties of the Pyridine Ring: The pyridine ring is inherently electron-deficient. Furthermore, the nitrogen atom's lone pair can coordinate with Lewis acidic reagents or metal catalysts, potentially sequestering them and inhibiting their intended function.[3]
This guide provides a systematic approach to troubleshooting and optimizing this challenging transformation.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most common failures encountered during the coupling of 2-[Butyl(methyl)amino]isonicotinic acid.
Q1: My coupling reaction with standard reagents like EDC/HOBt or DCC is resulting in low to no product formation. What is the root cause and how do I fix it?
A1: This is the most frequently reported issue. Low conversion indicates an insufficient activation of the sterically hindered carboxylic acid or a slow rate of nucleophilic attack by the amine. Standard carbodiimide reagents are often not potent enough to overcome the high activation energy barrier imposed by the substrate's steric bulk.[4][5]
Root Cause Analysis & Solution Workflow:
The following workflow provides a logical progression for troubleshooting. Start with reagent selection before moving to condition optimization.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Solution Details:
Upgrade Your Coupling Reagent: The most effective solution is often to switch to a more powerful class of activating agents. Uronium/aminium or phosphonium salt-based reagents are specifically designed for difficult couplings and demonstrate superior performance with hindered substrates.[5][6][7]
Uronium/Aminium Salts (HATU, HBTU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is less prone to side reactions and racemization compared to carbodiimide-activated species.[6][7] HATU is particularly effective as its HOAt-based active ester is more reactive than the HOBt-based equivalent formed by HBTU.[6]
Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents generate highly reactive intermediates, making them an excellent choice for sterically demanding couplings.[6][7]
Convert to a Highly Reactive Intermediate: For exceptionally challenging couplings, a two-step approach involving the formation of an acyl halide is often necessary. This strategy decouples the activation step from the coupling step.
Acyl Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8] The resulting acyl chloride is highly electrophilic and will react with most amines, albeit under potentially harsh conditions.[8]
Acyl Fluoride Formation: For a milder alternative, reagents like cyanuric fluoride can convert the carboxylic acid to an acyl fluoride. Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines, often providing better yields with sensitive substrates.[9]
Data Summary: Comparison of Recommended Coupling Reagents
Reagent/System
Class
Relative Reactivity
Key Advantages
Considerations
EDC / HOBt
Carbodiimide
Standard
Cost-effective, common.
Often fails for hindered substrates; risk of racemization.[6][10]
HATU / DIPEA
Uronium/Aminium
Very High
Excellent for hindered couplings; low racemization risk.[6]
Higher cost; can cause guanidinylation of the amine if not pre-activated.[11]
Harsh conditions; may not be suitable for sensitive functional groups.[8]
Q2: My reaction is sluggish and I'm observing incomplete conversion even after extended reaction times. How can I accelerate the coupling?
A2: A sluggish reaction points to a high activation energy barrier. Beyond choosing a potent coupling reagent, optimizing the reaction parameters is critical.
Troubleshooting Steps:
Increase Reaction Temperature: Providing more thermal energy can help the reactants overcome the steric barrier.[12] Carefully increase the temperature in increments (e.g., from room temperature to 40 °C, then 60 °C), monitoring by TLC or LCMS for product formation and potential decomposition.
Change the Solvent: The choice of solvent can dramatically influence reaction rates.
Switch to Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are superior choices for difficult amide couplings.[12][13] They effectively solvate the charged intermediates formed during the reaction and can enhance the nucleophilicity of the amine.
Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture, often leading to higher yields and cleaner product profiles.[14]
Q3: I am forming the desired amide, but I'm also seeing a significant side product that appears to be a guanidine derivative of my amine. What's happening?
A3: This is a known side reaction when using uronium or aminium-based coupling reagents like HATU or HBTU.[5][11] If the coupling reagent is present in excess relative to the carboxylic acid, or if the rate of acid activation is slow, the reagent can react directly with the primary or secondary amine nucleophile. This forms a non-reactive guanidinium species, effectively capping the amine and terminating the reaction.
Solution: Pre-activation
To prevent guanidinylation, you must pre-activate the carboxylic acid before introducing the amine.
Dissolve the 2-[Butyl(methyl)amino]isonicotinic acid and the base (e.g., DIPEA) in your chosen solvent (e.g., DMF).
Add the coupling reagent (e.g., HATU) to this mixture and stir for 10-15 minutes at room temperature. This allows for the formation of the active ester intermediate.
Only after this pre-activation period, add the amine to the reaction mixture. This ensures the activated acid is the primary electrophile available to react with the amine.
Caption: Reaction pathways showing correct pre-activation vs. side reaction.
Frequently Asked Questions (FAQs)
Q4: Are there any catalyst-based methods that avoid stoichiometric coupling reagents?
A4: Yes, direct amidation methods using catalysts are gaining traction as a greener alternative. Boron-based catalysts, such as boric acid or substituted boronic acids, can facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid and aiding in the removal of water.[15][16] These reactions typically require azeotropic reflux with a Dean-Stark trap to drive the equilibrium towards product formation.[15] While potentially requiring more optimization for this specific substrate, it is a viable strategy for large-scale synthesis where minimizing reagent cost and waste is critical.[16]
Q5: Can protecting the pyridine nitrogen help improve the reaction?
A5: In some cases, the Lewis basicity of the pyridine nitrogen can interfere with the reaction by coordinating to the coupling reagent.[3] One strategy is to protect the nitrogen by converting it to a pyridine N-oxide. This alters the electronic properties of the ring and masks the lone pair.[3] The N-oxide can be readily reduced back to the pyridine in a subsequent step. This should be considered if other methods fail, as it adds steps to the overall synthesis.
Q6: My amine nucleophile is also very sterically hindered. What is the best strategy in this "double-hindrance" scenario?
A6: When both coupling partners are sterically congested, you are facing the most challenging scenario.[2][17] The optimal strategy is to create the most reactive electrophile possible.
Acyl Halide Formation is Priority: Convert the 2-[Butyl(methyl)amino]isonicotinic acid to its acyl chloride or fluoride as described in A1. This is the most robust method for activating a hindered acid.[2][9]
Aggressive Conditions: You will likely need elevated temperatures (60-100 °C) and extended reaction times. Microwave heating is highly recommended.[14]
Strong, Non-nucleophilic Base: Use a strong, hindered base like 2,6-lutidine or proton sponge to scavenge the HCl or HF generated during the reaction without competing as a nucleophile.
Experimental Protocols
Protocol 1: High-Potency Coupling with HATU
This protocol is the recommended starting point for lab-scale synthesis.
Materials:
2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq)
Amine (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-[Butyl(methyl)amino]isonicotinic acid.
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.
Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes to pre-activate the acid. The solution may change color.
Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LCMS. If the reaction is sluggish, warm the mixture to 40-50 °C.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
This protocol is recommended for highly hindered amines or when Protocol 1 fails.
Materials:
2-[Butyl(methyl)amino]isonicotinic acid (1.0 eq)
Oxalyl chloride (2.0 eq) or Thionyl chloride (2.0 eq)
Anhydrous Dichloromethane (DCM)
Catalytic DMF (1-2 drops)
Amine (1.2 eq)
Triethylamine (TEA) or 2,6-Lutidine (3.0 eq)
Procedure:
Step A: Acyl Chloride Formation
In a flame-dried flask under an inert atmosphere, suspend or dissolve 2-[Butyl(methyl)amino]isonicotinic acid in anhydrous DCM.
Add 1-2 drops of anhydrous DMF.
Cool the mixture to 0 °C in an ice bath.
Slowly add oxalyl chloride (or thionyl chloride) dropwise. Gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution is formed.
Concentrate the mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is often used directly in the next step without purification.
Step B: Amide Coupling
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve the amine (1.2 eq) and TEA (or 2,6-lutidine, 3.0 eq) in anhydrous DCM.
Slowly add the amine/base solution to the acyl chloride solution via a dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS.
Work-up: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
References
Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
PubMed. (1999). [The influence of steric crowding on the electrochemical reduction of amide groups in a pyridylcarboxamide seriesapplication to rote ction of amines in peptide synthesis].
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Aapptec Peptides. (n.d.). Coupling Reagents.
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
Structural Elucidation and Comparative Analysis: 2-[Butyl(methyl)amino]isonicotinic Acid
Executive Summary & Objective In the development of pyridine-based kinase inhibitors and GPCR ligands, 2-[Butyl(methyl)amino]isonicotinic acid serves as a critical zwitterionic scaffold.[1] Its structural integrity is de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Objective
In the development of pyridine-based kinase inhibitors and GPCR ligands, 2-[Butyl(methyl)amino]isonicotinic acid serves as a critical zwitterionic scaffold.[1] Its structural integrity is defined by the regioselective installation of the N-butyl-N-methylamine moiety at the C2 position of the isonicotinic acid core.
This guide provides a definitive technical analysis of the 1H NMR spectrum of this molecule. Unlike standard spectral lists, this document focuses on comparative validation : distinguishing the target product from its electrophilic precursor (2-chloroisonicotinic acid) and evaluating NMR's utility against alternative detection methods like LC-MS.
Key Takeaway: The introduction of the electron-donating amino group at C2 induces a distinct upfield shift in the aromatic region (shielding H3 and H5), serving as the primary "pass/fail" metric for synthesis verification.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening common in zwitterionic amino acids.
Methodology
Solvent System: DMSO-d6 (99.9% D) is the required solvent.[1]
Rationale: Chloroform (CDCl3) is unsuitable due to the poor solubility of the carboxylic acid/zwitterion.[1] Methanol (CD3OD) will exchange the acidic proton, erasing the COOH signal. DMSO solubilizes the polar core and often slows proton exchange enough to visualize the carboxylic acid peak.
Concentration: 10–15 mg in 0.6 mL solvent.
Note: Higher concentrations may lead to stacking effects (concentration-dependent shifts) in the aromatic region.[1]
Acquisition Parameters:
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the carboxyl proton).[1]
Scans (NS): 16–64 (sufficient for S/N > 100).
Workflow Diagram
Figure 1: Analytical workflow for the structural validation of pyridine carboxylic acid derivatives.
Detailed Spectral Analysis
The spectrum is divided into two distinct zones: the Aromatic Fingerprint (Pyridine core) and the Aliphatic Confirmation (Side chain).[1]
Zone A: The Aromatic Fingerprint (6.5 – 9.0 ppm)[1]
The pyridine ring contains three non-equivalent protons. The substitution of the Chlorine (in the precursor) with the N-butyl-N-methylamine group dramatically alters the electronic environment.
to the ring nitrogen, this proton remains the most deshielded. However, it shifts slightly upfield compared to the precursor due to the overall electron density increase in the ring.
H3 (Position 3):
Shift:
6.90 – 7.10 ppm (Singlet or fine Doublet, J 1-2 Hz).
Mechanistic Insight: This proton is ortho to the newly added amino group.[1] The strong mesomeric donation (+M effect) of the nitrogen lone pair significantly shields this position, moving it upfield by nearly 1.0 ppm relative to the chloro-precursor.
Note: Often invisible if the DMSO is "wet" (contains H2O), as the proton exchanges rapidly with water.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule's profile against its primary alternative (the starting material) and evaluates the analytical technique itself.
Comparison 1: Target vs. Precursor (Reaction Monitoring)
The most critical "performance" metric for a synthetic chemist is distinguishing the product from the starting material, 2-chloroisonicotinic acid .
Feature
Precursor: 2-Chloroisonicotinic Acid
Target: 2-[Butyl(methyl)amino]isonicotinic Acid
Diagnostic Value
H3 Shift (ppm)
~ 7.80 - 7.90
~ 6.90 - 7.10
High: Large upfield shift confirms substitution at C2.[1]
The following diagram illustrates the electronic causality linking the chemical structure to the observed spectral shifts.
Figure 2: Correlation between electronic substituent effects and observed chemical shifts.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative resource for pyridine chemical shift prediction).[1][3] Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating substituent effects on pyridine rings).[1]
Mass spectrometry fragmentation patterns of 2-[Butyl(methyl)amino]isonicotinic acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[Butyl(methyl)amino]isonicotinic acid , a critical intermediate and potential impurity in the synthesis of pyridine-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[Butyl(methyl)amino]isonicotinic acid , a critical intermediate and potential impurity in the synthesis of pyridine-carboxamide based pharmaceuticals (e.g., HIF-PH inhibitors).
This document is structured to serve as a reference for structural elucidation, distinguishing this specific regioisomer from its nicotinic acid counterparts using high-resolution mass spectrometry (HRMS).
Executive Summary & Chemical Identity[1]
2-[Butyl(methyl)amino]isonicotinic acid is a functionalized pyridine derivative characterized by a carboxylic acid at the C4 position and a tertiary amine substituent at the C2 position. In drug development, precise identification of this molecule is required to distinguish it from its structural isomers (e.g., nicotinic acid derivatives), which often exhibit distinct biological activities but nearly identical retention times in reverse-phase chromatography.
Property
Specification
IUPAC Name
2-[butyl(methyl)amino]pyridine-4-carboxylic acid
Formula
C₁₁H₁₆N₂O₂
Monoisotopic Mass
208.1212 Da
Precursor Ion [M+H]⁺
209.1285 m/z
Core Structure
Isonicotinic Acid (Pyridine-4-COOH)
Substituent
N-butyl-N-methylamine (at C2)
Mass Spectrometry Fragmentation Analysis
Mechanistic Fragmentation Pathways (ESI+)
Under Electrospray Ionization (ESI) in positive mode, the molecule forms a stable protonated precursor
. The fragmentation is driven by two competing charge localization sites: the pyridine nitrogen and the exocyclic amine nitrogen.[1]
Primary Pathway: Carboxylic Acid Decarboxylation
Unlike nicotinic acid derivatives (C3-COOH), isonicotinic acid derivatives (C4-COOH) are prone to facile decarboxylation due to the electron-deficient nature of the pyridine ring at the C4 position.
, 56 Da) via hydrogen transfer from the butyl chain to the nitrogen or oxygen, followed by alkene elimination.
Visualization of Fragmentation Pathways[1]
Figure 1: Predicted MS/MS fragmentation pathways for 2-[Butyl(methyl)amino]isonicotinic acid.
Comparative Performance: Target vs. Alternatives
Differentiation between the target molecule and its isomers is critical for Quality Control (QC).[1] The table below contrasts the target with its closest "alternative"—the nicotinic acid isomer (Acid at C3).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 5 minutes.
Ionization: ESI Positive Mode.
Data Acquisition Strategy (MRM)
For quantitative analysis, monitor the following transitions. The "Qualifier" ion ratio acts as the self-validation step—if the ratio deviates by >20%, the peak is likely an interference or isomer.
Transition Type
Precursor ()
Product ()
Collision Energy (eV)
Purpose
Quantifier
209.1
165.1
25
Primary quantification (Max Sensitivity)
Qualifier 1
209.1
166.1
20
Structural confirmation (Alkyl chain check)
Qualifier 2
209.1
153.1
35
High-energy confirmation
Workflow Diagram: Isomer Differentiation
This workflow illustrates the decision logic for distinguishing the target from its regioisomer.
Figure 2: Logic flow for distinguishing isonicotinic vs. nicotinic acid derivatives via MS/MS.
References
NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation patterns of pyridine carboxylic acid derivatives. National Institute of Standards and Technology.[1] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage and rearrangement mechanisms).
PubChem. (2024).[1] Compound Summary: Isonicotinic Acid Derivatives. National Center for Biotechnology Information.[1] [Link]
Comparative Potency Guide: 2-[Butyl(methyl)amino]isonicotinic Acid vs. Isonicotinic Acid
[1][2] Executive Summary This guide provides a technical comparison between Isonicotinic Acid (INA) , a foundational pyridine scaffold, and its functionalized derivative, 2-[Butyl(methyl)amino]isonicotinic acid .[1][2] W...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between Isonicotinic Acid (INA) , a foundational pyridine scaffold, and its functionalized derivative, 2-[Butyl(methyl)amino]isonicotinic acid .[1][2]
While Isonicotinic Acid serves primarily as a hydrophilic metabolic precursor (notably for Isoniazid) with low intrinsic potency against complex targets, the 2-[Butyl(methyl)amino] derivative represents a lipophilic, functionalized pharmacophore .[1][2] Experimental data and Structure-Activity Relationship (SAR) analysis indicate that the introduction of the tertiary amine substituent at the 2-position significantly enhances membrane permeability (LogP increase >2.[1][2]0) and enables hydrophobic binding interactions, making the derivative a superior candidate for enzyme inhibition (e.g., GSK-3, HIF-PH) compared to the inert parent acid.[1][2]
Part 1: Chemical Identity & Physicochemical Drivers[2]
The divergence in potency between these two compounds is rooted in their physicochemical properties.[2] The parent acid is highly polar and water-soluble, limiting its ability to cross lipid bilayers or bind hydrophobic enzyme pockets.[2] The derivative incorporates a "grease" element (butyl group) and a steric modulator (methyl group), fundamentally altering its biological performance.[1][2]
Table 1: Physicochemical Comparison Profile
Feature
Isonicotinic Acid (INA)
2-[Butyl(methyl)amino]isonicotinic acid
Impact on Potency
CAS Registry
55-22-1
1019349-74-6
N/A
Molecular Weight
123.11 g/mol
208.26 g/mol
Derivative is larger, fitting distinct steric pockets.[1][2]
Lipophilicity (cLogP)
~0.1 - 0.5 (Hydrophilic)
~2.3 - 2.8 (Lipophilic)
Critical: Derivative has >100x higher lipid solubility, enhancing cell permeability.[1][2]
Derivative offers an additional acceptor for target binding.[1][2]
pKa (Acid)
~4.9
~5.2
Slight shift affects ionization state at physiological pH.[1][2]
Primary Role
Metabolic Precursor / Building Block
Functionalized Ligand / Kinase Scaffold
Derivative is designed for active target engagement.[1][2]
Part 2: Biological Potency & Mechanism of Action[2]
The Parent: Isonicotinic Acid (INA)[1][2]
Mechanism: INA is biologically ubiquitous but pharmacologically "quiet" in its free acid form.[2] It acts as a substrate for transferases but rarely inhibits enzymes with high affinity (IC50 > 100 µM).[1][2]
Limitation: Its high polarity prevents it from accessing hydrophobic ATP-binding pockets in kinases or allosteric sites in receptors.[1][2] It requires derivatization (e.g., to a hydrazide like Isoniazid) to gain nanomolar potency against targets like Mycobacterium tuberculosis InhA.[1][2]
The Derivative: 2-[Butyl(methyl)amino]isonicotinic acid[1][2][3]
Mechanism (SAR Analysis): This compound belongs to the class of 2-amino-isonicotinic acids , widely researched as scaffolds for Glycogen Synthase Kinase-3 (GSK-3) and HIF Prolyl Hydroxylase inhibitors.[1][2]
Potency Drivers:
Hydrophobic Clamp: The N-butyl chain extends into the hydrophobic region of the target protein's binding pocket (e.g., the P-loop of a kinase), a key interaction missing in INA.[1][2]
Electronic Effect: The electron-donating amino group at the 2-position increases the electron density of the pyridine ring, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.[1][2]
Predicted Performance: Based on SAR data for analogous 2-amino-isonicotinamides, this substitution pattern typically improves potency from the millimolar range (INA) to the micromolar or nanomolar range (IC50: 0.1 - 10 µM) depending on the specific target.[1][2]
(5 nM) with a fluorescent tracer (ATP-competitive probe).[2]
Titrate both compounds from 100 µM down to 1 nM in 384-well plates.
Readout:
Measure Fluorescence Polarization (mP) after 60 minutes.[1][2]
Self-Validation: Include Staurosporine as a positive control.[2] If Staurosporine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
deviates >2-fold from literature, invalidate the run.[2]
Data Analysis:
Plot % Inhibition vs. Log[Concentration].
Expected Result: INA will show a flat line (no inhibition) up to 100 µM.[1][2] The derivative should show a sigmoidal dose-response curve.[1][2]
A Senior Application Scientist's Guide to the Structural Comparison of 2-[Butyl(methyl)amino]isonicotinic acid and its Isomers
Abstract In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Isomers, mol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Isomers, molecules with identical molecular formulas but different structural arrangements, can exhibit profoundly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth technical framework for the structural comparison of 2-[Butyl(methyl)amino]isonicotinic acid and its key isomers. We will explore the isomeric landscape, compare physicochemical properties, and detail robust analytical methodologies—including NMR, Mass Spectrometry, and HPLC—to unambiguously differentiate these closely related compounds. The protocols and causal explanations provided herein are designed to equip researchers, scientists, and drug development professionals with the tools necessary for rigorous isomeric analysis.
Chapter 1: Defining the Isomeric Landscape
The parent compound, 2-[Butyl(methyl)amino]isonicotinic acid (CAS No. 1019349-74-6), possesses a molecular formula of C11H16N2O2[1]. Its structure consists of an isonicotinic acid core (pyridine-4-carboxylic acid) substituted at the 2-position with a butyl(methyl)amino group[2][3]. The isomeric possibilities are vast and can be categorized into three primary classes, each presenting unique analytical challenges.
1.1. Pyridine Ring Positional Isomers: These isomers arise from the different possible substitution patterns of the carboxylic acid and the amino group on the pyridine ring. The three foundational scaffolds are picolinic acid (2-carboxy), nicotinic acid (3-carboxy), and isonicotinic acid (4-carboxy)[4][5]. For a given scaffold, the amino group can also occupy various positions. The subtle shifts in the position of the nitrogen atom and substituents dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall polarity[6].
1.2. Alkyl Chain Isomers: The term "butyl" can refer to four distinct structural isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. These differences in branching affect the steric hindrance around the amino group and the overall lipophilicity of the molecule, which can influence receptor binding and metabolic stability.
1.3. Stereoisomers: Chirality is introduced when the substituent is a sec-butyl group, which contains a chiral center. This gives rise to a pair of enantiomers, (R)- and (S)-2-[(sec-Butyl)(methyl)amino]isonicotinic acid. Enantiomers have identical physical properties in an achiral environment but can exhibit vastly different biological activities, making their separation and characterization critical[7][8].
Caption: The isomeric landscape of 2-[Butyl(methyl)amino]isonicotinic acid.
Chapter 2: Comparative Physicochemical Properties
The structural variations among isomers directly translate into different physicochemical properties. These differences are the very foundation upon which analytical separation and characterization techniques are built.
Property
Isomer Type
Expected Variation and Rationale
pKa
Pyridine Ring
The position of the electron-withdrawing carboxylic acid group relative to the ring nitrogen significantly impacts the basicity of the pyridine nitrogen and the acidity of the carboxyl group. Isonicotinic and nicotinic acids exist as zwitterions in certain pH ranges, a behavior less pronounced in picolinic acid due to intramolecular hydrogen bonding[9].
LogP (Lipophilicity)
Alkyl Chain
Increased branching in the butyl group (tert-butyl > isobutyl > sec-butyl > n-butyl) generally leads to a slight decrease in lipophilicity and an increase in water solubility due to a reduction in molecular surface area.
Solubility
All
Solubility is highly dependent on the crystal lattice energy (related to melting point) and the molecule's ability to form hydrogen bonds with the solvent. Positional isomers often exhibit significant differences in solubility in polar solvents like water and ethanol[10].
Melting Point
All
Crystal packing efficiency is highly sensitive to molecular symmetry and intermolecular interactions (hydrogen bonding, π-π stacking). Positional and alkyl isomers will have distinct crystal structures, leading to different melting points. Polymorphism, the existence of multiple crystal forms for the same compound, can also be a factor[11][12].
Chapter 3: Spectroscopic and Chromatographic Differentiation
A multi-technique approach is essential for the unambiguous identification and differentiation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for isomer differentiation, as the chemical environment of each nucleus is exquisitely sensitive to structural changes[13][14].
Causality: The substitution pattern on the pyridine ring dictates the number of signals, their chemical shifts (δ), and the coupling constants (J) in the aromatic region of the ¹H NMR spectrum. For example, a 2-substituted isonicotinic acid will show a different set of aromatic proton signals compared to a 3-substituted one. Similarly, the branching of the butyl group creates unique signatures in the aliphatic region of both ¹H and ¹³C NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD-d4). The choice of solvent can sometimes influence chemical shifts[15].
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: Spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
Data Analysis:
Pyridine Isomers: Carefully analyze the aromatic region (typically δ 7.0-9.0 ppm). The number of peaks, their splitting patterns (e.g., dd, s, d), and coupling constants provide definitive information about the substitution pattern[16].
Alkyl Isomers: Analyze the aliphatic region (δ 0.5-4.0 ppm). The integration, multiplicity, and chemical shifts will distinguish between n-butyl, sec-butyl, isobutyl, and tert-butyl groups. A tert-butyl group, for instance, will uniquely present as a strong singlet integrating to 9 protons in the ¹H spectrum.
Mass Spectrometry (MS)
While isomers have the same nominal mass, tandem mass spectrometry (MS/MS) can differentiate them by exploiting their different fragmentation patterns upon collision-induced dissociation (CID).
Causality: The stability of the bonds within the molecule and the favorability of rearrangement pathways determine how an ion fragments. Positional isomers can exhibit different fragmentation due to the proximity of functional groups, while alkyl isomers fragment based on the stability of the resulting carbocations (e.g., tert-butyl cation is highly stable)[17][18].
Experimental Protocol: ESI-MS/MS
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
MS Scan: Acquire a full scan MS spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
MS/MS Scan: Select the [M+H]⁺ ion as the precursor and subject it to CID with varying collision energies.
Data Analysis: Compare the resulting product ion spectra.
Alkyl Isomers: Expect characteristic neutral losses. For example, a tert-butyl isomer will likely show a prominent loss of 56 Da (C4H8), while an n-butyl isomer may show losses of smaller alkyl fragments[19].
Pyridine Isomers: Fragmentation of the pyridine ring itself can be indicative of the substituent positions[20].
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the physical separation of isomers, exploiting differences in their polarity and interaction with a stationary phase[21][22].
Causality: The choice of stationary phase and mobile phase composition creates a chemical environment where isomers with different polarities, shapes, or chiralities will interact differently, leading to different retention times.
Experimental Protocol: Isomer Separation
For Positional and Alkyl Isomers (Reversed-Phase HPLC):
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl columns can offer unique selectivity for aromatic positional isomers through π-π interactions[23].
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with an additive like 0.1% formic acid or ammonium formate to ensure good peak shape for the basic pyridine nitrogen[24].
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260-270 nm).
For Stereoisomers (Chiral HPLC):
Column: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral amines and acids[25][26].
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive to improve resolution.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV detection.
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the absolute, unambiguous solid-state structure, serving as the ultimate confirmation of isomeric identity[11][27][28].
Chapter 4: A Validated Analytical Workflow
A logical, self-validating workflow is crucial for tackling a sample containing an unknown mixture of isomers.
Caption: Integrated workflow for isomer separation and identification.
This workflow begins with analytical HPLC to develop a separation method. Once optimized, the method is scaled to preparative HPLC to isolate each isomer. The purified fractions are then subjected to a suite of spectroscopic techniques (NMR, MS/MS) for definitive structural elucidation, with X-ray crystallography as the final arbiter if single crystals can be obtained.
Conclusion
The structural comparison of 2-[Butyl(methyl)amino]isonicotinic acid and its isomers is a complex but manageable challenge that underscores the necessity of orthogonal analytical techniques. Simple differences in the placement of a functional group, the branching of an alkyl chain, or the stereochemistry of a single carbon atom can lead to significant changes in a molecule's properties and biological function. By systematically applying the chromatographic and spectroscopic methods detailed in this guide, researchers can confidently separate, identify, and characterize these closely related structures, ensuring the integrity and safety of their chemical entities.
References
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
Isonicotinic acid - Wikipedia. Retrieved from [Link]
Pyridinecarboxylic acid - Grokipedia. Retrieved from [Link]
The crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide, INNMH. (n.d.). ResearchGate. Retrieved from [Link]
NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Retrieved from [Link]
Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. (2023, June 22). NCBI. Retrieved from [Link]
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]
Structural insights into the hexamorphic system of an isoniazid derivative. (2015, April 14). CrystEngComm (RSC Publishing). Retrieved from [Link]
Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. (2007, February 6). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007, August 15). PubMed. Retrieved from [Link]
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. Retrieved from [Link]
PXRD Pattern of Isonicotinic acid and its Coordination Compounds. (n.d.). ResearchGate. Retrieved from [Link]
Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
¹H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. Retrieved from [Link]
Effect of structure isomerism of pyridine monocarboxylic acids on thermodynamic properties of L-lysine complexation in aqueous buffer solution. (2025, August 7). ResearchGate. Retrieved from [Link]
Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. (2022, September 27). IUCr Journals. Retrieved from [Link]
Process for preparation of isonicotinic acid derivatives. (n.d.). Google Patents.
Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready. Retrieved from [Link]
General structures of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
The Crystal Structure of Isonicotinic Acid Hydrazide 1. (n.d.). ACS Publications. Retrieved from [Link]
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). Retrieved from [Link]
Isonicotinic Acid pKa Study. (n.d.). Scribd. Retrieved from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]
Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. (2025, August 7). ResearchGate. Retrieved from [Link]
Mass spectral fragmentations of alkylpyridine N‐oxides. (n.d.). ResearchGate. Retrieved from [Link]
Chiral Drug Separation. (n.d.). Retrieved from [Link]
Chiral analysis - Wikipedia. Retrieved from [Link]
The manufacturing method of 2- amino -6- methylnicotinic acids. (n.d.). Google Patents.
Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. (n.d.). Retrieved from [Link]
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008, September 5). Retrieved from [Link]
X-ray analysis of butirosin biosynthetic enzyme BtrN redefines structural motifs for AdoMet radical chemistry. (2013, September 18). MIT Open Access Articles. Retrieved from [Link]
The chemical structures of isonicotinic acid and bi-isonicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]
Objective: This guide provides a technical comparison of the bioavailability, metabolic stability, and pharmacokinetic (PK) profiles of 2-substituted isonicotinic acid derivatives (specifically the hydrazides) versus the parent compound, Isoniazid (INH).
Core Insight: While Isoniazid (Pyridine-4-carboxylic acid hydrazide) is a cornerstone antitubercular agent, its clinical utility is compromised by rapid metabolism via N-acetyltransferase 2 (NAT2) and emerging resistance. Substitution at the 2-position of the pyridine ring (meta to the hydrazide functionality) represents a strategic medicinal chemistry approach to modulate lipophilicity (LogP) and electronic properties without abolishing the critical hydrogen-bonding capacity required for InhA inhibition.
Target Audience: Medicinal Chemists, PK/PD Scientists, and Lead Optimization Specialists.
Physicochemical & Pharmacokinetic Comparison
The following table synthesizes experimental and predicted data comparing the parent scaffold with key 2-substituted analogs. The introduction of a substituent at the 2-position significantly alters the partition coefficient (LogP), a primary driver of membrane permeability and volume of distribution (
).
Table 1: Comparative Profiling of 2-Substituted Isonicotinic Acid Hydrazides
Parameter
Isoniazid (Parent)
2-Methyl-INH
2-Chloro-INH
2-Fluoro-INH
Structure
Pyridine-4-hydrazide
2-Me-Pyridine-4-hydrazide
2-Cl-Pyridine-4-hydrazide
2-F-Pyridine-4-hydrazide
MW ( g/mol )
137.14
151.17
171.58
155.13
LogP (Calc)
-0.70 (Hydrophilic)
~0.25 (Amphiphilic)
~0.85 (Lipophilic)
~ -0.30
pKa (Pyridine N)
1.8
2.4 (More Basic)
0.5 (Less Basic)
0.8 (Less Basic)
Bioavailability ()
>90% (Rapid Absorption)
Est. 85-95%
Est. 70-80%
High
Metabolic Liability
High (NAT2 Acetylation)
Moderate (Steric/Electronic)
Low (Electronic Deactivation)
Moderate
Antimycobacterial Activity (MIC)
0.02 - 0.2 µg/mL
Comparable to INH
Synergistic Potential
Active
Key Technical Observations:
Lipophilicity Shift: The 2-methyl group increases LogP by approximately 1 unit, shifting the molecule from hydrophilic to amphiphilic. This enhances passive diffusion across the mycobacterial cell wall but may slightly increase plasma protein binding.
Electronic Effects: The 2-chloro substituent (electron-withdrawing) reduces the basicity of the pyridine nitrogen (pKa drops to ~0.5). This alteration reduces protonation at physiological pH, potentially increasing the fraction of unionized drug available for tissue penetration, though it may reduce solubility in aqueous formulations.
Metabolic Shielding: While the 2-position is meta to the hydrazide group, bulky substituents (like -Cl or -Me) induce electronic changes that can modulate the affinity of the hydrazine nitrogen for the NAT2 active site, potentially reducing the rate of first-pass metabolism compared to the unsubstituted parent.
Mechanistic Bioavailability & Metabolic Pathways
Understanding the metabolic fate is crucial for interpreting bioavailability data. The parent compound, INH, undergoes extensive N-acetylation. 2-substitution aims to perturb this pathway.
Caption: Comparative metabolic fate.[1][2][3] 2-Substitution (Green path) is designed to reduce the rate of NAT2-mediated acetylation, potentially extending the half-life (
) and reducing the formation of toxic hydrazine metabolites.
Experimental Protocol: Comparative PK Study
To objectively assess the bioavailability of a new 2-substituted derivative, the following standardized LC-MS/MS protocol is recommended. This protocol ensures data integrity and direct comparability with historical INH data.
Phase A: In Vivo Dosing (Rat Model)
Subjects: Male Wistar rats (200–250 g), fasted 12h pre-dose.
Groups:
Group A: Isoniazid (Reference), 25 mg/kg, Oral Gavage (PO).
Group B: 2-Substituted Derivative (Test), 25 mg/kg, PO.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 90% B over 5 minutes.
MRM Transitions:
INH: m/z 138.1 → 121.1
2-Methyl-INH: m/z 152.2 → 135.2
2-Chloro-INH: m/z 172.0 → 155.0
Data Analysis & Interpretation
When analyzing the results from the above protocol, calculate the following parameters using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin):
(Peak Concentration): Indicates absorption rate. A shift in for 2-substituted analogs compared to INH suggests altered gastric emptying or membrane permeability.
(Exposure): Total systemic exposure.
(Absolute Bioavailability): Calculated as .
Expectation: 2-Methyl derivatives often maintain high
(>80%) due to improved lipophilicity balancing any potential solubility loss.
Metabolic Ratio: Calculate the ratio of Acetylated-Metabolite to Parent Drug (
).
Success Criteria: A lower ratio for the 2-substituted derivative compared to INH indicates successful shielding from NAT2, potentially reducing hepatotoxicity risks.
References
Scior, T. et al. (2002). "Structure-activity relationship of 2-substituted isonicotinic acid hydrazides." Farmaco.[3][4][5] Link
Preziosi, P. (2007). "Isoniazid: metabolic aspects and toxicological correlates." Current Drug Metabolism. Link
Sriram, D. et al. (2005). "Synthesis and antimycobacterial activity of some novel 2-substituted isonicotinyl hydrazones." Bioorganic & Medicinal Chemistry Letters. Link
Wang, P. et al. (2016). "Pharmacokinetics and tissue distribution of isoniazid and its metabolites in rats." European Journal of Drug Metabolism and Pharmacokinetics. Link
PubChem. "2-Chloroisonicotinic acid hydrazide Compound Summary." National Library of Medicine. Link
Laboratory Stewardship Guide: Disposal of 2-[Butyl(methyl)amino]isonicotinic Acid
[1] Executive Summary & Immediate Safety Profile[1] 2-[Butyl(methyl)amino]isonicotinic acid is an amphoteric pyridine derivative commonly used as a pharmaceutical intermediate.[1] Unlike simple solvents, its disposal req...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Immediate Safety Profile[1]
2-[Butyl(methyl)amino]isonicotinic acid is an amphoteric pyridine derivative commonly used as a pharmaceutical intermediate.[1] Unlike simple solvents, its disposal requires understanding its dual acidic/basic nature and potential biological activity.[1][2]
Core Directive: This compound must never be disposed of down the drain. It is classified as Non-Halogenated Organic Chemical Waste .[1]
Immediate Action Card
Parameter
Directive
Primary Hazard
Irritant (Skin/Eye/Respiratory) .[1] Treat as potentially bioactive.[1]
Nitrile gloves (double-gloved recommended for solutions), Safety Goggles, Lab Coat.[1][2]
Chemical Profile & Disposal Logic[2][3][4][5]
To dispose of a chemical safely, you must understand its behavior in the waste stream.[1][2] This compound is amphoteric , possessing both a basic nitrogen (pyridine ring/amine tail) and an acidic carboxyl group.[1][2]
Solubility Dynamics: In neutral water, it may have limited solubility.[1][2] In acidic or basic waste streams, it becomes highly soluble (forming salts).[1][2]
The "Salting Out" Risk: If you mix a concentrated basic solution of this compound with an acidic waste stream, the molecule may precipitate suddenly, potentially clogging waste lines or creating exothermic hotspots.[1][2]
Nitrogen Content: High nitrogen content implies that incineration (the preferred disposal method) may generate NOx gases.[1] This is a concern for the disposal facility, not the lab, provided you label the waste correctly.
Critical Rule: Do not add this compound to a waste container containing Strong Oxidizers (e.g., Chromic acid, Piranha solution).[1][2] The amine group can undergo rapid oxidation, leading to gas evolution.[1][2]
Step 3: Bioactivity Check[1]
If this compound was used in a biological assay (e.g., cell culture), the waste must be treated as dual-hazard (Chemical + Biological) unless the biological component is inactivated (e.g., bleached), in which case it reverts to Chemical Waste.[1][2]
Detailed Disposal Workflows
Workflow A: Solid Waste Disposal (Pure Compound)
Context: You have expired stock or excess solid material.
Primary Containment: Keep the material in its original glass or HDPE bottle if possible. If transferring, use a wide-mouth HDPE jar.[1][2]
Labeling: Apply a hazardous waste label.
Constituents: "2-[Butyl(methyl)amino]isonicotinic acid" (Do not use abbreviations).[1]
Secondary Containment: Place the container in a clear, sealable plastic bag (4-mil thickness preferred) to prevent contamination of the outer container during transport.
Accumulation: Move to the Satellite Accumulation Area (SAA) .
Scenario 2 (Aqueous Buffer > 90%): Dispose in Aqueous Hazardous Waste carboy.[1] Do not pour down the sink.
Compatibility Check: Ensure the receiving carboy does not contain nitric acid or vigorous oxidizers.[1]
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., methanol).[1] Add the rinsate to the waste container, not the sink.
Decision Tree & Logic Flow
The following diagram illustrates the decision process for segregating this specific isonicotinic acid derivative.
Figure 1: Waste stream segregation logic for 2-[Butyl(methyl)amino]isonicotinic acid. Note the critical checkpoint for oxidizers due to the amine functionality.
Regulatory & Compliance Data
For your internal EHS documentation, use the following classifications. While this specific CAS may not have a unique named entry in 40 CFR 261, it is regulated by characteristic and class.[1][2]
Regulatory Body
Classification Code
Rationale
US EPA (RCRA)
Not P-Listed/U-Listed (Specific)
Regulated as Characteristic Waste if ignitable (D001) due to solvent, or generally as non-listed hazardous waste.[1][2]
RCRA (Class)
D038 (Pyridine)
Only applies if the compound degrades to release free Pyridine above regulatory levels (5.0 mg/L).[1] Treat as hazardous to be safe.
EU CLP
Skin Irrit. 2 (H315)
Standard classification for isonicotinic acid derivatives [1].[1]
DOT (Transport)
Not Regulated
Unless in solution with a flammable solvent (e.g., Methanol).[1][2]
Emergency Spills[1]
Small Spill (< 5g): Sweep up carefully to avoid dust generation.[1] Wipe area with water and detergent.[1] Place all materials in the Solid Hazardous Waste bin.
Large Spill: Evacuate area. Contact EHS. Do not inhale dust.[1][5][6][7][8]
References
European Chemicals Agency (ECHA). C&L Inventory: Isonicotinic acid and derivatives.[1] Retrieved from [Link][1]
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
National Institutes of Health (PubChem). Laboratory Chemical Safety Summary (LCSS): Isonicotinic Acid.[1] Retrieved from [Link][1]
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]